molecular formula C24H32O7 B1252397 Niranthin

Niranthin

Cat. No.: B1252397
M. Wt: 432.5 g/mol
InChI Key: RCFGIEPQSDGMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry

Niranthin (B1253582) is classified as a lignan (B3055560), a major class of phenylpropanoid dimers found widely in the plant kingdom. hcmuaf.edu.vn Lignans (B1203133) are of considerable interest to natural product chemists due to their complex stereochemistry and broad spectrum of biological activities. This compound is structurally characterized as a furofuran lignan. These compounds are biosynthesized in plants from the shikimic acid pathway, leading to the formation of coniferyl alcohol, which then undergoes dimerization to form the basic lignan skeleton. The specific structural and stereochemical features of this compound contribute to its unique biological profile.

Historical Perspectives on this compound Discovery and Characterization

This compound was first isolated from the plant Phyllanthus niruri, a member of the Euphorbiaceae family. uonbi.ac.ke This plant, commonly known as the "stonebreaker," has a long history of use in traditional medicine systems across the globe for various ailments. The initial isolation and characterization of this compound were pivotal in understanding the phytochemical composition of Phyllanthus species and attributing some of their medicinal properties to specific chemical constituents. Subsequent phytochemical studies have also identified this compound in other Phyllanthus species, such as Phyllanthus amarus. academicjournals.orgscione.com The elucidation of its structure was achieved through various spectroscopic techniques, which have been crucial for its synthesis and further pharmacological investigation.

Significance of this compound in Contemporary Phytochemical and Biological Research

In recent years, this compound has garnered significant attention from the scientific community due to its diverse and potent biological activities. Research has demonstrated its potential as an anti-leishmanial, anti-viral, anti-inflammatory, anxiolytic, and antibacterial agent. academicjournals.orgscione.commdpi.com This wide range of activities has established this compound as a valuable lead compound in drug discovery and development. Its presence in medicinally important plants like Phyllanthus niruri also makes it a key marker for the standardization and quality control of herbal formulations. ijbpas.com Ongoing research continues to explore the mechanisms of action of this compound and its potential therapeutic applications.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51 g/mol
CAS Number 50656-77-4
Melting Point 115°C
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone

Biological Activities of this compound

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated significant activity against the Hepatitis B virus in both in vitro and in vivo studies. Research on a human HBV-transfected liver cell line (HepG2 2.2.15) showed that this compound could significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

Parameter IC₅₀ Value
Inhibition of HBsAg secretion15.6 µM
Inhibition of HBeAg secretion25.1 µM

Anti-inflammatory Activity

Studies have revealed that this compound possesses anti-inflammatory properties, partly through its interaction with the platelet-activating factor (PAF) receptor. scione.com It has been shown to inhibit PAF-induced paw edema in mice and displace PAF from its binding sites. scione.com

Parameter IC₅₀ Value
Displacement of [³H]-PAF binding6.5 µM

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. academicjournals.org One study indicated that the Minimum Inhibitory Concentration (MIC) was determined for several bacteria; however, the specific values were not provided in the available literature. academicjournals.org The research did note that Staphylococcus aureus was the most susceptible among the tested organisms. academicjournals.org

Bacterium Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusData not available in searched literature
Pseudomonas aeruginosaData not available in searched literature
Escherichia coliData not available in searched literature

Anxiolytic Activity

Preclinical studies using animal models have suggested that this compound may possess anxiolytic (anti-anxiety) properties. In the elevated plus-maze (EPM) model, a standard test for anxiety, this compound was shown to increase the number of entries into the open arms of the maze, an effect comparable to the anxiolytic drug diazepam. This suggests a potential role for this compound in modulating anxiety-like behaviors.

Animal Model Observed Effect
Elevated Plus-Maze (EPM)Increased number of entries in open arms, comparable to diazepam
Light & Dark Exploration TestIncreased number of entries in the light compartment

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFGIEPQSDGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Botanical Origin

Plant Sources and Geographic Distribution of Niranthin-Producing Species

This compound (B1253582) is predominantly found in various species of the Phyllanthus genus, which are widely distributed across tropical and subtropical regions globally. mdpi.comphytopharmajournal.comfrontiersin.org

Phyllanthus amarus

Phyllanthus amarus Schum. & Thonn. is an annual herb originating from tropical America that has spread as a weed to other tropical and subtropical areas worldwide. phytopharmajournal.com Its geographical distribution spans across West Africa (including Nigeria and Ghana), Europe, Asia (including China, Pakistan, India, and Malaysia), and Central and South America. phytopharmajournal.comnih.gov This species is well-known for containing several phytochemical constituents, including lignans (B1203133) such as phyllanthin (B192089), hypophyllanthin (B190393), and this compound. embopress.orgmdpi.comphytopharmajournal.commdpi.comcrimsonpublishers.com

Research has quantified the amount of this compound in P. amarus whole plant samples collected from various locations. The this compound content has been reported to range from 0.075% to 0.416% w/w. researchgate.net For instance, the highest concentration of this compound, along with phyllanthin and hypophyllanthin, was observed in samples from Killa Pardi, Gujarat. researchgate.net

Table 1: this compound Content in Phyllanthus amarus Whole Plant Samples

CompoundRange (% w/w) researchgate.net
This compound0.075 – 0.416
Phyllanthin0.102 – 0.394
Hypophyllanthin0.033 – 0.149

Phyllanthus niruri

Phyllanthus niruri L., also known as "stone breaker" in some regions, is another significant source of this compound. researchgate.netemnuvens.com.br This species is widely distributed throughout tropical and subtropical regions, including South America (e.g., Brazil), Asia (e.g., China, India, Malaysia), and West Africa. phytopharmajournal.comemnuvens.com.brgbif.org

Studies on P. niruri from Guangxi province, China, indicate that this compound, along with other lignans like nirtetralin (B1678942) B, hypophyllanthin, and phyltetralin (B1589431), is primarily distributed in the leaves. chromatographyonline.com The highest total content of these active lignans was found during the full fruiting period, typically from late July to August. chromatographyonline.com Quantitative analyses of methanolic extracts from the aerial parts of P. niruri from different geographical locations showed total lignan (B3055560) concentrations ranging from 5.53 to 17.1 mg/g of dry weight. sci-hub.se Specifically, this compound content in these extracts ranged from 1.36 to 6.86 mg/g dry weight. sci-hub.se The leaves of P. niruri consistently showed the highest total lignan content, reaching up to 24.5 mg/g of dry weight, compared to other plant parts. sci-hub.se

Table 2: Lignan Distribution in Different Parts of Phyllanthus niruri

Plant PartTotal Lignans (mg/g dry weight) sci-hub.seThis compound (mg/g dry weight) sci-hub.se
Leaves24.51.36 – 6.86
Branches0.72Not specified individually
Stems0.69Not specified individually
Fruits1.62Not specified individually
Roots0.48Not specified individually

Other Relevant Phyllanthus Species

Beyond P. amarus and P. niruri, other Phyllanthus species have been identified as sources of lignans, including compounds structurally related to this compound. Phyllanthus urinaria, for instance, has yielded novel lignans such as 5-demethoxythis compound. mdpi.com Other species like Phyllanthus fraternus and Phyllanthus debilis also contain lignans, although P. amarus is generally considered the most abundant source, followed by P. fraternus and P. debilis. mdpi.comfrontiersin.org The leaves of Phyllanthus plants are generally noted to contain the highest concentrations of lignans. mdpi.com

Advanced Methodologies for Extraction of this compound from Plant Biomass

The extraction of this compound and other lignans from plant biomass involves various techniques, ranging from conventional solvent-based methods to more advanced and emerging technologies designed to optimize yield and efficiency.

Solvent-Based Extraction Optimization

Conventional solvent extraction, a common method for obtaining bioactive compounds, involves using organic solvents to dissolve and separate target compounds from plant material. contractlaboratory.commdpi.com For this compound, common solvents include ethanol (B145695), methanol (B129727), hexane, dichloromethane (B109758) (CH2Cl2), and acetone. sci-hub.semdpi.comvienkiemnghiem.gov.vn

Emerging Extraction Techniques

Nonconventional or emerging extraction techniques aim to enhance the release and efficiency of bioactive compounds from plant cell walls, often reducing extraction time and solvent usage. mdpi.comscielo.br

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant tissues, thereby increasing the kinetics of extraction. contractlaboratory.comrroij.com For P. niruri, MAE with 80% methanol yielded an extract with improved yield (8.13 g% w/w) and phyllanthin content (21.2 ± 1.30 mg/g) compared to conventional methods. mdpi.com MAE has also been applied to P. amarus leaves to improve phyllanthin content. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasound waves to enhance solvent penetration into the biomass and facilitate the breakdown of cell walls, leading to improved extraction efficiency. contractlaboratory.comphcogres.com For P. niruri, ultrasound-assisted extraction with 50% ethanol was optimized for the recovery of phenolic compounds. emnuvens.com.br

Supercritical Fluid Extraction (SFE): SFE uses supercritical fluids, such as carbon dioxide (CO2), as a solvent. This method is considered environmentally friendly as it leaves no solvent residues. contractlaboratory.comresearchgate.net While CO2 alone may not significantly extract highly polar lignans like this compound, the addition of a cosolvent, such as 10% ethanol:water (50:50 v/v), can significantly increase lignan recovery from Phyllanthus amarus, though it may reduce selectivity. researchgate.net

Enzyme-Assisted Extraction (EAE): EAE involves the use of hydrolytic enzymes (e.g., cellulase (B1617823) and protease) to degrade plant cell walls, thereby promoting the release of intracellular compounds. mdpi.commdpi.com For P. niruri, treatment with cellulase and protease at 50 °C optimized the extract yield (13.92 g% w/w) and significantly increased the content of phyllanthin (25.9 mg/g extract) and total lignans (85.87 mg/g extract). mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): PLE utilizes elevated pressure and temperature with liquid solvents to enhance extraction efficiency by facilitating solvent penetration and mass transfer. contractlaboratory.comscielo.br

Table 3: Comparison of Lignan Content (including this compound) from Phyllanthus niruri using Different Extraction Methods

Extraction MethodExtract Yield (g% w/w) mdpi.comPhyllanthin Content (mg/g extract) mdpi.comTotal Lignans (mg/g extract) mdpi.com
Boiling Water18.100.33 ± 0.10Trace
Methanol3.63.1Low
Soxhlet Hexane0.8236.2 ± 2.6Higher
Soxhlet CH2Cl21.1211.7 ± 1.68Higher
Soxhlet Acetone3.4011.7 ± 1.10Higher
Alkaline Digestion (30% KOH)3.122.34 ± 0.13High
Microwave-Assisted (80% MeOH)8.1321.2 ± 1.30Better
Enzyme-Assisted (Cellulase + Protease)13.9225.985.87

Sophisticated Purification and Isolation Strategies

Due to the complex matrix of plant extracts and the structural similarities among various lignans, sophisticated purification and isolation strategies are crucial for obtaining pure this compound. Chromatographic techniques are central to these strategies, often complemented by other enrichment procedures.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for separating this compound from other co-occurring compounds, especially other lignans like phyllanthin, hypophyllanthin, and nirtetralin, which often have close structural resemblances researchgate.netresearchgate.netnih.govchromatographyonline.com.

Column Chromatography: This technique is frequently employed as an initial purification step following crude extraction. Extracts, such as those obtained from ethanol or hexane, are subjected to column chromatography over adsorbents like silica (B1680970) gel ijrte.orgchromatographyonline.comcimap.res.in. Elution is performed using solvent mixtures with increasing polarity, for example, hexane, hexane/dichloromethane, dichloromethane, and dichloromethane/methanol, to separate compounds into fractions based on their polarity ijrte.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted and highly effective method for the separation, purification, and quantification of this compound, often providing high purity levels researchgate.netnih.govchromatographyonline.comcimap.res.inresearchgate.netsci-hub.secrbb-journal.com. Both analytical and preparative HPLC are utilized.

Key parameters and findings from various HPLC applications for this compound isolation include:

Column Type: C18 columns are commonly used, such as Gemini® 3 µm C18 columns vienkiemnghiem.gov.vn or XBridge columns nih.gov. Phenomenex C-18 columns have also been reported researchgate.net.

Mobile Phase:

Acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05% TFA, pH 2.15) or without, are frequently used in isocratic elution modes nih.govchromatographyonline.comsci-hub.se. Optimal ratios include acetonitrile-water (55:45 v/v) chromatographyonline.comresearchgate.netsci-hub.se.

Methanol and ammonium (B1175870) formate (B1220265) buffer (e.g., 5 mM ammonium formate, 63:37 v/v) have also been successfully employed vienkiemnghiem.gov.vn.

Flow Rate: Typical flow rates range from 0.3 mL/min to 1.0 mL/min nih.govchromatographyonline.comresearchgate.netvienkiemnghiem.gov.vn.

Detection:

UV detection is common, often at wavelengths like 230 nm chromatographyonline.comresearchgate.net.

PDA (Photodiode Array) detection provides spectral information for identification nih.gov.

Fluorescence detection offers higher sensitivity, with reported limits of detection for this compound at 1.22 ng/mL, significantly lower than UV detection researchgate.netsci-hub.se.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used for highly sensitive quantification and structural confirmation, particularly in complex biological matrices researchgate.netvienkiemnghiem.gov.vnresearchgate.net.

Retention Times: this compound has been reported to elute at mean retention times around 14.53 minutes under specific HPLC-PDA conditions nih.gov and 20.18 minutes in preparative HPLC with a methanol-water mobile phase cimap.res.in.

Purity: Recycling preparative HPLC has been successfully used to obtain this compound from ethanol crude extracts, yielding isolated compounds ijrte.org. Purity levels exceeding 95% for isolated lignans, including this compound, have been verified researchgate.net.

The following table summarizes typical HPLC conditions for this compound:

ParameterTypical Range/ValueReference
Column TypeC18 (e.g., Gemini®, XBridge®) nih.govvienkiemnghiem.gov.vn
Mobile PhaseAcetonitrile-Water (55:45 v/v) or Methanol-Ammonium Formate (63:37 v/v) chromatographyonline.comsci-hub.sevienkiemnghiem.gov.vn
Elution ModeIsocratic nih.govsci-hub.sevienkiemnghiem.gov.vn
Flow Rate0.3 - 1.0 mL/min nih.govchromatographyonline.comresearchgate.netvienkiemnghiem.gov.vn
Detection Wavelength230 nm (UV), Fluorescence, ESI-MS/MS chromatographyonline.comresearchgate.netsci-hub.sevienkiemnghiem.gov.vn
Column TemperatureAmbient or 30-40 °C chromatographyonline.comvienkiemnghiem.gov.vn

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that has shown promise for the simultaneous isolation of lignans like this compound, phyllanthin, and hypophyllanthin from Phyllanthus amarus leaves researchgate.net. This method is advantageous for its high loading capacity and reproducibility, allowing for multi-gram scale separations researchgate.net. It involves a two-step purification process, sometimes preceded by normal phase liquid chromatography on silica gel to separate compound groups researchgate.net.

Other Isolation and Enrichment Procedures

Beyond conventional chromatography, several other techniques are employed to enhance the isolation and enrichment of this compound from plant extracts.

Solvent-Solvent Partitioning: After initial crude extraction (e.g., with ethanol), the extract can be further fractionated using solvent-solvent partitioning. This involves dispersing the crude residue in water and then extracting it with solvents of varying polarities, such as petroleum ether, hexane, ethyl acetate, or methanol, to yield different crude fractions ijrte.orgchromatographyonline.com. This step helps to concentrate lignans into specific fractions before more refined chromatographic separations.

Supercritical Fluid Extraction (SFE): SFE utilizes supercritical CO2 as a solvent, often with cosolvents like ethanol-water mixtures, to extract lignans such as this compound and phyllanthin from Phyllanthus amarus researchgate.netnih.gov. SFE can offer advantages in terms of purity of the extract, with some SFE extracts showing lignan concentrations between 25% and 35% researchgate.net.

Non-Conventional Extraction Methods: Research has explored non-conventional methods to optimize the yield and lignan content from Phyllanthus niruri aerial parts. These include:

Alkaline Digestion: Treating plant material with potassium hydroxide (B78521) can yield purified extracts with high lignan content nih.gov.

Microwave-Assisted Extraction (MAE): Using microwave energy with solvents like methanol can improve extraction efficiency and yield nih.gov.

Enzyme-Assisted Extraction (EAE): Employing hydrolytic enzymes such as cellulase and protease can enhance the release of lignans from the plant matrix, leading to optimized extract yields and higher lignan content nih.govmdpi.com.

These diverse strategies highlight the scientific efforts dedicated to efficiently and effectively isolating this compound, a compound of significant research interest.

Biosynthesis and Metabolic Pathways of Niranthin

Elucidation of Precursor Molecules in Lignan (B3055560) Biosynthesis

Lignans (B1203133) are a subgroup of non-flavonoid polyphenols derived from the phenylpropanoid pathway, which itself is initiated from the shikimic acid pathway via phenylalanine nih.govwur.nlresearchgate.net. The foundational units for lignan biosynthesis are the hydroxycinnamic acids, specifically p-coumaric acid, ferulic acid, and sinapic acid nih.gov. These acids undergo a series of reduction steps to form their corresponding monolignols, which are the primary alcoholic precursors nih.govfrontiersin.org.

The three main monolignols are:

p-Coumaryl alcohol: Derived from p-coumaric acid nih.govfrontiersin.org.

Coniferyl alcohol: Derived from ferulic acid nih.govwur.nlfrontiersin.orgmdpi.com.

Sinapyl alcohol: Derived from sinapic acid nih.govfrontiersin.org.

These monolignols, particularly coniferyl alcohol, serve as crucial building blocks for the diverse array of lignans found in plants wur.nl. Common plant lignans, such as pinoresinol (B1678388), lariciresinol (B1674508), secoisolariciresinol, and matairesinol, are subsequently formed from these monolignol precursors wur.nlfrontiersin.orgmdpi.comnih.gov.

Identification and Characterization of Key Enzymatic Steps

The conversion of phenylalanine to monolignols and subsequently to lignans involves a series of well-characterized enzymatic steps within the phenylpropanoid pathway. The initial step involves the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) wur.nl. Cinnamic acid is then converted to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H) wur.nl. Further methylation of caffeic acid (derived from p-coumaric acid) to ferulic acid is mediated by caffeic acid O-methyltransferases (CAOMT) wur.nl.

The hydroxycinnamic acids are activated by hydroxycinnamate:CoA ligases (e.g., p-coumarate:CoA ligases) to form their respective CoA esters (e.g., feruloyl-CoA) nih.govmdpi.com. These CoA esters are then reduced to their corresponding aldehydes by cinnamoyl-CoA reductase, and finally to the monolignols (alcohols) by cinnamyl alcohol dehydrogenase (also known as monolignol dehydrogenase) nih.govmdpi.com.

A pivotal step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This radical coupling reaction is mediated by dirigent proteins (DIR), which guide the phenoxy radicals of monolignols to form specific lignan structures, such as (+)-pinoresinol from two molecules of coniferyl alcohol wur.nlmdpi.com. Subsequent enzymatic reductions, often catalyzed by enzymes like pinoresinol reductase (PLR), lead to the formation of other lignans, such as (+)-lariciresinol and (-)-secoisolariciresinol wur.nlmdpi.comembopress.org.

Molecular Mechanisms Regulating Niranthin (B1253582) Accumulation in Plants

The accumulation of lignans, including this compound, in plants is subject to various molecular regulatory mechanisms, often influenced by environmental factors and internal signaling pathways. Plants respond to stresses, such as drought, by modulating their secondary metabolite synthesis pathways, including those for lignans researchgate.net. Drought stress has been shown to stimulate genes involved in the biosynthesis of phenylpropanoids, leading to an upregulation in the expression of enzymes within this pathway and an increase in lignan synthesis researchgate.net.

Plant hormones and signaling molecules play crucial roles in this regulation. Jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, often triggered by interactions with endophytic microbes, can activate specific transcription factors such as MYC2 and NPR1 researchgate.net. The activation of these transcription factors, along with SnRK2, subsequently activates stress-related genes like the PAL gene, thereby enhancing lignan production researchgate.net. Furthermore, the activation of MAPK phosphorylase activity can lead to the expression of genes and enzyme synthesis, including those involved in lignan biosynthesis, and WRKY34 transcription factor activation can increase 4CL3 gene expression, further contributing to lignan accumulation researchgate.net.

Genetic and Omics Approaches to Biosynthetic Pathway Analysis

Advanced genetic and omics technologies have become indispensable tools for dissecting the complex biosynthetic pathways of secondary metabolites like this compound. Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the variety, distribution, and development of biosynthetic gene clusters and their regulation researchgate.net.

Genomics provides clues regarding functional associations between genes based on gene clustering.

Transcriptomics is effectively used to identify new members of biosynthetic pathways by analyzing gene coexpression patterns.

Metabolomics allows for the qualitative and quantitative analysis of internal metabolites, revealing their types, quantities, and alterations under specific conditions.

These integrative omics strategies enable researchers to uncover the molecular mechanisms underlying secondary metabolite production and to identify critical genes involved researchgate.net. For instance, omics research has been applied to enhance lignan production in various plant species. Studies on Isatis indigotica have utilized genomics to identify transcription factors (e.g., Ii049) that positively regulate lignan biosynthesis by activating salicylic (B10762653) acid signaling and lignan/lignin (B12514952) pathway genes, leading to significant increases in lignan accumulation, such as lariciresinol embopress.org. Similarly, transcriptomics has been used in Glycine max to study lignin biosynthesis-related genes in response to co-cultivation with endophytes researchgate.net.

Such approaches not only deepen the understanding of natural biosynthetic routes but also offer avenues for metabolic engineering to increase the production of valuable lignans like this compound in economically significant medicinal plants embopress.org.

Detailed Research Findings: this compound's Enzyme Inhibition

This compound has been investigated for its biological activities, including its ability to inhibit specific enzymes. Research has shown that this compound acts as a potent anti-leishmanial agent by inhibiting Leishmania donovani topoisomerase IB (LdTOP1LS) nih.gov. This enzyme is critical for DNA replication, transcription, and repair in the parasite.

This compound inhibits the relaxation activity of LdTOP1LS in a dose-dependent manner and acts as a non-competitive inhibitor, interacting with both subunits of the enzyme nih.gov. It stabilizes the "cleavable complex" formation, preventing the religation of cleaved DNA strands and ultimately leading to apoptosis in the parasites.

The following table summarizes key quantitative data on this compound's inhibition of LdTOP1LS:

Assay ConditionThis compound Concentration (µM)Inhibition Percentage (%)IC50 Value (µM)
Simultaneous25~854.86
Simultaneous50~98N/A
Pre-incubationN/AN/A1.52

Note: N/A indicates data not applicable or not explicitly provided for that specific concentration/assay type.

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical Focus

Anti-Leishmanial Activity and Molecular Mechanisms

Niranthin (B1253582) has been identified as a potent anti-leishmanial agent, particularly effective against Leishmania donovani, the causative agent of visceral leishmaniasis. Its efficacy extends to antimony-resistant strains of the parasite. nih.govresearchgate.net

A primary mechanism of this compound's anti-leishmanial action involves its interaction with Leishmania donovani topoisomerase IB (LdTOP1LS). This compound acts as a "topoisomerase poison," stabilizing the formation of topoisomerase I-mediated DNA-protein adducts inside Leishmania cells. This stabilization prevents the religation of cleaved DNA strands, a crucial step in DNA replication and repair, ultimately leading to parasitic cell death. nih.govresearchgate.netembopress.orgnih.gov

Detailed research findings indicate that this compound inhibits the relaxation activity of the heterodimeric type IB topoisomerase of L. donovani. It functions as a non-competitive inhibitor, interacting with both subunits of the enzyme. nih.govresearchgate.netembopress.orgnih.gov The compound's interaction with DNA-protein binary complexes is critical for stabilizing the 'cleavable complex' formation. nih.govresearchgate.netembopress.orgnih.gov

Table 1: this compound's Effect on L. donovani Topoisomerase I Activity

Assay TypeThis compound ConcentrationObserved EffectCitation
Plasmid Relaxation50 µMApproximately 98% inhibition of enzyme activity
IC50 (simultaneous)4.86 µMStrong inhibitory effect on topoisomerase I
IC50 (pre-incubation)1.52 µMStrong inhibitory effect on topoisomerase I

This compound induces apoptotic events in Leishmania parasites. This process is significantly linked to the induction of reactive oxygen species (ROS) formation within the parasites. Elevated ROS levels contribute to DNA fragmentation and the activation of cellular nucleases, ultimately triggering programmed cell death (apoptosis) in Leishmania cells. nih.govresearchgate.netembopress.org For instance, treatment with this compound has been shown to generate a fivefold higher amount of ROS compared to control treatments in parasites. embopress.org

This compound demonstrates effectiveness against antimony-resistant Leishmania parasites by modulating upregulated P-glycoprotein (P-gp) on host macrophages. nih.govresearchgate.netembopress.orgnih.gov P-glycoprotein is an efflux pump associated with multidrug resistance in various pathogenic organisms, including protozoan parasites. nih.govplos.orgconicet.gov.ar By modulating P-gp, this compound can potentially increase the intracellular accumulation of anti-leishmanial agents, thereby overcoming resistance mechanisms.

Beyond its direct anti-parasitic effects, this compound exhibits significant immunomodulatory properties in the host. In infected BALB/c mice, this compound treatment leads to a crucial switch from a parasite-protecting T helper 2 (Th2) immune response to a host-protective T helper 1 (Th1) immune response. nih.govresearchgate.netembopress.orgnih.govscilit.comscispace.com

This Th1-type immune response is characterized by the production of interleukin-12 (B1171171) (IL-12), which drives the expansion of Th1 cells and macrophage activation through the production of interferon-gamma (IFN-γ). This cascade ultimately triggers the generation of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, contributing to the clearance of the parasite burden in the liver and spleen of infected mice. nih.govresearchgate.netembopress.orgnih.gov

Anti-Inflammatory Mechanisms of Action

This compound also possesses notable anti-inflammatory properties, with studies highlighting its ability to modulate key inflammatory mediators.

This compound has been shown to inhibit pro-inflammatory cytokines and mediators, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). scispace.comresearchgate.net Research using LPS-induced U937 human macrophages indicated that this compound, along with other lignans (B1203133), downregulates the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K-Akt) signaling pathways, which are crucial in the regulation of inflammatory responses. researchgate.netfrontiersin.org This suppression of signaling pathways leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, COX-2, and IL-1β. researchgate.net

Table 2: this compound's Anti-Inflammatory Targets

Inflammatory MediatorEffect of this compound TreatmentAssociated Signaling PathwaysCitation
COX-2Inhibition of expressionNF-κB, MAPK, PI3K-Akt researchgate.netfrontiersin.org
TNF-αInhibition of productionNF-κB, MAPK, PI3K-Akt researchgate.netfrontiersin.org
IL-1βReduction of expressionNF-κB, MAPK, PI3K-Akt researchgate.net
Platelet Activating Factor (PAF) ReceptorDirect antagonistic actionNot explicitly defined in source for this pathway researchgate.netsci-hub.senih.gov

Furthermore, this compound's anti-inflammatory actions are also associated with its direct antagonistic action on platelet-activating factor (PAF) receptor binding sites. researchgate.netsci-hub.senih.gov Studies have shown that this compound can significantly inhibit PAF-induced paw edema formation and myeloperoxidase activity in mice, similar to known PAF receptor antagonists. sci-hub.senih.gov

Interaction with Platelet-Activating Factor (PAF) Receptor Binding Sites

This compound demonstrates significant inhibitory effects on Platelet-Activating Factor (PAF) activity, suggesting a direct antagonistic action on PAF receptor binding sites. Studies have shown that this compound can inhibit PAF-induced paw edema formation in mice and selectively reduce PAF binding to its receptors nih.govnih.govcsic.esmdpi.com.

In experimental settings, this compound (30 µM) was observed to decrease the specific binding of [3H]-PAF in mouse cerebral cortex membranes nih.govnih.govcsic.esmdpi.com. Furthermore, this compound displaced [3H]-PAF binding sites in a concentration-dependent manner, exhibiting an IC50 value of 6.5 µM nih.govnih.govcsic.esmdpi.comnih.gov. When compared to WEB2170, a known PAF receptor antagonist, this compound proved more efficacious in inhibiting PAF-mediated paw edema nih.gov. Beyond edema, this compound also inhibited PAF-induced myeloperoxidase activity and protein extravasation in mouse models, further highlighting its anti-inflammatory potential through PAF receptor modulation nih.govnih.govcsic.esmdpi.com.

Table 1: Effect of this compound on PAF Receptor Binding and Inflammatory Responses

Activity/ParameterThis compound EffectComparative Agent (WEB2170) EffectIC50 Value (this compound)References
PAF-induced paw edema inhibition (mice)Significant inhibitionSignificant inhibitionN/A nih.govnih.govcsic.esmdpi.com
Reduction of [3H]-PAF binding (mouse cerebral cortex membranes)Decreased specific bindingDecreased specific binding6.5 µM nih.govnih.govcsic.esmdpi.comnih.gov
Displacement of [3H]-PAF binding sitesConcentration-dependent displacementConcentration-dependent displacementN/A nih.govnih.govcsic.esmdpi.com
Inhibition of myeloperoxidase activity (PAF-induced)InhibitedInhibitedN/A nih.govnih.govcsic.esmdpi.com
Inhibition of protein extravasation (PAF-induced)Significantly inhibitedSignificantly inhibitedN/A nih.govnih.govcsic.esmdpi.com

Modulation of Inflammatory Signaling Pathways

This compound exhibits notable anti-inflammatory properties, mediated through its modulation of key inflammatory signaling pathways nih.govnih.govuni-freiburg.deuni-freiburg.deencyclopedia.pub. It has been shown to downregulate the expression of various pro-inflammatory cytokines and mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) encyclopedia.pubgoogleapis.commdpi.com.

Mechanistically, this compound suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) googleapis.com. Furthermore, it interferes with the activation of the NF-κB, MAPKs, and PI3K-Akt signaling pathways googleapis.commdpi.com. Specifically, this compound has been observed to suppress the inhibitors of kappa B (IκB), IκB kinases (Ikkα/β), NF-κB phosphorylation, and IκB degradation, thereby contributing to its anti-inflammatory effects googleapis.com.

Antioxidant Properties and Cellular Protective Effects

Radical Scavenging Capabilities

As a lignan (B3055560), this compound belongs to the class of polyphenols, which are well-known for their antioxidant properties. Extracts from Phyllanthus niruri, containing this compound, have demonstrated free radical scavenging activity, including the ability to scavenge hydroxyl radicals, in a dose-dependent manner. Studies indicate that the active phytoconstituents present in P. niruri contribute to its antioxidant and antimutagenic activities primarily through their free radical scavenging capabilities.

Role in Oxidative Stress Mitigation

The antioxidant effects of this compound play a crucial role in its ability to mitigate oxidative stress encyclopedia.pub. This protective action against oxidative damage positions this compound as a compound of interest for the prevention and treatment of various diseases linked to oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders.

Anti-Hepatitis B Virus (HBV) Activity

This compound exhibits anti-hepatitis B virus (HBV) activity, both in in vitro and in vivo models nih.govuni-freiburg.deuni-freiburg.de. This lignan has been isolated from Phyllanthus niruri L., a plant with a long history of traditional use in many Asian countries for liver protection and anti-HBV purposes uni-freiburg.de.

In Vitro Antiviral Effects on HepG2.2.15 Cell Line

In the human HBV-transfected liver cell line HepG2.2.15, this compound has been shown to significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) nih.govuni-freiburg.de. After 144 hours of treatment with this compound, the IC50 values for HBsAg and HBeAg secretion were determined to be 15.6 µM and 25.1 µM, respectively nih.govuni-freiburg.de.

In another study utilizing the human hepatoma cell line MS-G2, which synthesizes hepatitis B viral particles, this compound was identified as having potent anti-HBV activity with an EC50 of 33.6 µM, achieving a maximum inhibition of 74.3% in suppressing HBsAg and HBeAg expression. Furthermore, this compound demonstrates a dose-dependent inhibitory effect on the replication of HBV DNA.

Investigations into the enantiomers of this compound also revealed anti-HBV activity. Both (-)-niranthin and (+)-niranthin exhibited anti-HBV activity in HBV-infected cells, with IC50 values of 14.3 ± 0.994 µM and 9.11 ± 0.998 µM for HBsAg, respectively. For HBV-replicating cells, the IC50 values were found to be 16.2 ± 0.992 µM for (-)-niranthin and 24.2 ± 0.993 µM for (+)-niranthin.

Table 2: In Vitro Antiviral Effects of this compound on HepG2.2.15 Cell Line

TargetThis compound IC50 (µM)Inhibition Percentage (MS-G2 cells)Treatment DurationReferences
HBsAg secretion15.674.3% (EC50 33.6 µM)144 h nih.govuni-freiburg.de
HBeAg secretion25.1N/A144 h nih.govuni-freiburg.de
HBV DNA replicationN/ADose-dependent inhibitionN/A

Table 3: Anti-HBV Activity of this compound Enantiomers in HBV-Infected and Replicating Cells

CompoundIC50 for HBsAg (HBV-infected cells)IC50 for HBV DNA (HBV-replicating cells)References
(-)-Niranthin14.3 ± 0.994 µM16.2 ± 0.992 µM
(+)-Niranthin9.11 ± 0.998 µM24.2 ± 0.993 µM

In Vivo Efficacy in Duck Hepatitis B Virus (DHBV) Models

This compound has demonstrated notable anti-hepatitis B virus (HBV) activity in both in vitro and in vivo models. nih.govnih.gov Studies utilizing duck hepatitis B virus (DHBV)-infected ducklings as an in vivo model have provided compelling evidence of its efficacy. nih.govnih.gov Treatment with this compound led to a significant reduction in several key viral markers and liver enzyme levels in DHBV-infected ducklings. These reductions included serum DHBV DNA, hepatitis B surface antigen (HBsAg), hepatitis B e-antigen (HBeAg), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). nih.govnih.govnih.gov Furthermore, analysis of liver pathological changes confirmed the hepatoprotective effect of this compound. nih.govnih.gov Mechanistic investigations suggest that this compound exerts its anti-HBV effects by inhibiting both DHBV DNA replication and HBV antigen expression. nih.gov

In in vitro assays using the human HBV-transfected liver cell line HepG2.2.15, this compound significantly decreased the secretion of HBsAg and HBeAg. The inhibitory concentration 50% (IC₅₀) values were determined to be 15.6 µM for HBsAg and 25.1 µM for HBeAg after 144 hours of treatment. nih.govnih.govnih.gov

Table 1: In Vitro Antiviral Activity of this compound in HepG2.2.15 Cells

Viral MarkerIC₅₀ (µM)
HBsAg15.6
HBeAg25.1

Enantiomeric Structural Influences on Antiviral Activity

While this compound exhibits potent antiviral activity, the specific influence of its enantiomeric structure on this activity is an area noted for further exploration. Although the concept of enantiomeric influence on antiviral activity of this compound has been mentioned in the literature, detailed comparative data specifically outlining the differential antiviral effects of individual enantiomers of this compound is not extensively reported in the currently available search results.

Anxiolytic Activity Investigations

In Vivo Animal Model Studies

This compound has demonstrated significant anxiolytic potential in various in vivo animal models. citeab.com Studies employing well-established behavioral tests, such as the Elevated Plus-Maze (EPM) and the Light & Dark Exploration (L&D) tests, have shown its efficacy. In the EPM model, this compound-treated mice exhibited an increased number of entries into the open arms compared to control groups, indicating reduced anxiety levels. This effect was comparable to that observed with diazepam, a standard anxiolytic drug. Similarly, in the L&D exploration test, this compound increased the number of entries into the light compartment, an indicator of decreased anxiety, with results comparable to those of diazepam-treated mice. citeab.com

Regarding motor activity, some studies suggest that this compound did not significantly alter locomotor activity at effective anxiolytic doses, implying that its anxiolytic effects are not accompanied by sedation. citeab.com However, other findings indicate that a reduction in spontaneous motor activity could be related to a calmness or sedative effect, with motor activity results demonstrating a dose-dependent sedative activity of this compound.

Computational Investigations of Receptor Interactions (e.g., GABA-A receptor mediation)

Computational investigations, particularly molecular docking simulations, have provided insights into the potential mechanisms underlying this compound's anxiolytic activity. These studies suggest that this compound interacts with GABA-A receptors. citeab.com The docking scores obtained for this compound were comparable to those of diazepam, a known GABA-A receptor modulator and standard anxiolytic drug. citeab.com For instance, this compound showed a docking score of -62.1714 kcal/mol against the GABA-A receptor (PDB ID: 4COF), which was comparable to diazepam's docking score of -63.1568 kcal/mol.

Further supporting the role of GABA-A receptor mediation, in vivo studies evaluated this mechanism by pretreating mice with Flumazenil, a selective GABA-A receptor antagonist, before conducting EPM tasks. The findings indirectly indicated a plausible role of GABAergic mediation for this compound's anxiolytic activity.

Table 2: Molecular Docking Scores of this compound and Diazepam with GABA-A Receptor

CompoundTarget ReceptorPDB IDDocking Score (kcal/mol)
This compoundGABA-A receptor4COF-62.1714
DiazepamGABA-A receptor4COF-63.1568

Anti-Allodynic and Antinociceptive Actions

Mechanisms in Pain Reduction Models

This compound exhibits significant anti-allodynic and antinociceptive actions, indicating its potential in pain reduction. citeab.comnih.gov In a rat model of fibromyalgia (FM), this compound at various doses (5, 10, and 20 mg/kg) significantly reduced mechanical allodynia induced by acidic saline injections. Both acute and four-day chronic studies demonstrated that this compound treatment increased the mechanical threshold in both ipsilateral and contralateral paws. Importantly, temporary treatment interruption followed by reinitiation of this compound treatment remained effective, ruling out the development of tolerance.

The mechanisms underlying this compound's pain-reducing effects are multifaceted. One proposed mechanism involves its direct antagonistic action on Platelet-Activating Factor (PAF) receptor binding sites. This compound has been shown to significantly inhibit PAF-induced paw edema and allodynia in mice and rats, similar to the effects of WEB2170, a known PAF receptor antagonist. Furthermore, this compound demonstrated a rapid onset and long-lasting anti-allodynic action when compared to WEB2170.

In the context of fibromyalgia models, computational docking calculations suggested that this compound possesses a similar binding affinity to the drug Amiloride towards Acid-sensing ion channels (ASICs). This compound was observed to interact with specific amino acid residues within ASICs, including LYS 373, ARG 370, GLU 374, and GLN 277. These findings propose that this compound may modulate ASICs, contributing to decreased pain sensitivity in FM models.

Table 3: Effect of this compound on Mechanical Allodynia in Fibromyalgia Rat Model (Acute Study - Maximum Possible Effectiveness, MPE)

This compound Dose (mg/kg)Ipsilateral Paw MPE (%)Contralateral Paw MPE (%)
5221.05281.25
10241.24322.29
20255.66357.14
Amiloride (Standard)366.67400.01

Table 4: Effect of this compound on Mechanical Allodynia in Fibromyalgia Rat Model (Chronic Study - Maximum Possible Effectiveness, MPE)

This compound Dose (mg/kg)Ipsilateral Paw MPE (%)Contralateral Paw MPE (%)
5252.82331.57
10326.30456.25
20394.40550.01
Amiloride (Standard)429.87607.69

Interaction with Acid-Sensing Ion Channels (ASICs)

This compound has been investigated for its interaction with Acid-Sensing Ion Channels (ASICs), which are voltage-independent H -gated cation channels broadly expressed in the nervous system of both rodents and humans. These channels are activated by rapid extracellular acidosis and play crucial roles in various physiological processes, including pain sensation. chembase.cntocris.comnih.gov

Molecular docking studies have indicated that this compound exhibits a binding affinity to ASICs similar to that of Amiloride, a known classical non-specific inhibitor of these channels. chembase.cn Specifically, this compound interacts with key amino acid residues within the ASIC structure, including LYS 373, ARG 370, GLU 374, and GLN 277. chembase.cn Further molecular dynamics simulations have supported these findings, revealing stable binding interactions and conformational changes associated with this compound's binding to ASICs. chembase.cn These interactions suggest that this compound may modulate ASIC activity, potentially contributing to its observed effects, such as decreased pain sensitivity in fibromyalgia rat models. chembase.cn

Antimicrobial and Antibacterial Activity

This compound demonstrates significant antimicrobial and antibacterial properties, as evidenced by in vitro studies against various pathogenic microorganisms.

In Vitro Efficacy against Bacterial Strains

Research has shown that this compound possesses bactericidal activity against several bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. Among these, Staphylococcus aureus was found to be the most susceptible to this compound's antibacterial action, exhibiting the highest zone of inhibition. Conversely, Escherichia coli demonstrated the least susceptibility. Comparative studies have also indicated that this compound exhibits superior antibacterial activity against the tested organisms compared to Gentamicin. While Minimum Inhibition Concentration (MIC) values were determined for this compound's efficacy against these microorganisms, specific numerical values were not detailed in the available research.

Potential Mechanisms of Action against Microorganisms

Although the precise mechanisms of action of this compound against bacterial strains are not extensively detailed in the provided literature, its observed effects suggest a direct bactericidal impact. More detailed mechanistic investigations have been conducted in the context of its anti-leishmanial activity against the protozoan parasite Leishmania donovani. In these studies, this compound was found to induce topoisomerase I-mediated DNA-protein adduct formation within Leishmania cells. It acts as a non-competitive inhibitor of heterodimeric type IB topoisomerase, stabilizing the 'cleavable complex' and consequently inhibiting the religation of cleaved DNA strands. Furthermore, this compound triggers the production of reactive oxygen species (ROS), which contributes to DNA fragmentation and ultimately leads to cell death in these parasites. While these mechanisms are specific to Leishmania, they highlight a potential for similar DNA-targeting or oxidative stress-inducing pathways in other susceptible microorganisms.

Cytotoxic Effects on Cancer Cell Lines (e.g., K-562)

This compound, particularly as a component of lignan-rich fractions derived from Phyllanthus amarus, has demonstrated cytotoxic effects against various human cancer cell lines.

Studies evaluating its impact on human leukemia cell lines, such as K-562, have shown significant cell death. At a concentration of 43 µg/mL, this compound (NIRA) induced 61.0% cell death in K-562 cells. The lignan-rich fraction containing this compound was noted for its potent inhibitory activity against these cells.

This compound's cytotoxic effects were also assessed against Lucena-1 cells, a subline of K-562 that exhibits multidrug resistance (MDR) due to the overexpression of P-glycoprotein (Pgp). While still effective, this compound at 43 µg/mL resulted in a lower percentage of cell death (30.2%) in Lucena-1 cells compared to the non-resistant K-562 cells, indicating the influence of MDR mechanisms.

Here is a summary of this compound's cytotoxic effects on K-562 and Lucena-1 cell lines:

Cell LineThis compound Concentration (µg/mL)Percentage of Cell Death (%)Citation
K-5624361.0
Lucena-14330.2

Mechanisms of Cell Growth Inhibition

The cytotoxic actions of this compound on cancer cell lines are associated with its ability to interfere with cellular processes critical for proliferation and survival. A key mechanism identified is the inhibition of P-glycoprotein (Pgp) activity. Pgp is a plasma membrane protein frequently overexpressed in drug-resistant cancer cells, where it acts as an efflux pump, reducing the intracellular concentration of various cytotoxic drugs. By inhibiting Pgp, this compound can potentially reverse multidrug resistance, thereby enhancing the efficacy of other chemotherapeutic agents. This compound demonstrated Pgp inhibition with an EC of 44.3 µg/mL. Furthermore, Phyllanthus amarus derivatives, including this compound, have been shown to significantly potentiate daunorubicin-induced cell death in drug-resistant Lucena-1 cells.

Beyond Pgp inhibition, insights into this compound's mechanisms of cell growth inhibition can also be drawn from its anti-leishmanial activity. In Leishmania donovani cells, this compound induces apoptosis by activating cellular nucleases and forming a cleavage complex with topoisomerase I. This involves the stabilization of topoisomerase I-mediated DNA-protein adducts and the inhibition of DNA religation. Additionally, this compound triggers the production of reactive oxygen species (ROS), which contribute to DNA fragmentation and subsequent cell death. These mechanisms, observed in protozoan parasites, suggest potential broader applicability of DNA damage induction and apoptotic pathway activation as modes of action for this compound's cytotoxic properties in other cell types, including cancer cells.

Structure Activity Relationship Sar Studies of Niranthin and Its Analogs

Identification of Essential Pharmacophores for Biological Activities

Research has begun to identify key structural elements, or pharmacophores, within the Niranthin (B1253582) molecule that are critical for its various biological activities.

Anti-fibromyalgic Activity: In studies investigating its anti-fibromyalgic potential, this compound has been shown to interact with Acid-sensing ion channels (ASICs). Molecular docking simulations revealed specific interactions with amino acid residues including LYS 373, ARG 370, GLU 374, and GLN 277 within the ASIC binding pocket museu-goeldi.brworldscientific.comresearchgate.net. These interacting residues suggest crucial binding points on the this compound molecule for its activity against ASICs.

Anxiolytic Activity: For its anxiolytic effects, computational investigations indicate that this compound likely exerts its activity through modulation of GABA-A receptors. Molecular docking studies demonstrated that this compound interacts with the GABA-A receptor, implying that the structural features enabling this interaction are essential for its anxiolytic properties nih.govdntb.gov.uanih.gov.

Anti-leishmanial Activity: this compound acts as a potent anti-leishmanial agent by inducing topoisomerase I-mediated DNA-protein adduct formation within Leishmania cells. It functions as a non-competitive inhibitor of heterodimeric type IB topoisomerase of L. donovani, interacting with both subunits of the enzyme and inhibiting the religation of cleaved DNA strands embopress.orgbiocrick.comnih.govtargetmol.comchemfaces.com. This mechanism points to structural features that enable interaction with and inhibition of this critical parasitic enzyme.

Anti-Hepatitis B Virus (HBV) Activity: Speculations regarding the anti-HBV active site of this compound suggest that it might involve molecular structures such as aromatic groups that are spatially distant from the chiral centers of the molecule nih.govresearchgate.netrsc.org. This indicates that the aromatic moieties could be a significant part of the pharmacophore for its antiviral action against HBV.

Impact of Structural Modifications on Efficacy and Selectivity

While extensive studies detailing the impact of a broad range of specific structural modifications (beyond stereochemistry) on this compound's efficacy and selectivity are not comprehensively detailed in current findings, the investigation into its enantiomers provides a direct example of how subtle structural differences can influence biological outcomes. The lignan (B3055560) nature of this compound, a class of compounds known for diverse bioactivities, inherently suggests that variations in its core scaffold or peripheral substituents would lead to altered pharmacological profiles semanticscholar.orgresearchgate.netmdpi.com. Further systematic studies involving the synthesis and evaluation of various this compound analogs with targeted modifications would be necessary to fully map the intricate relationship between structure and specific biological activities.

Enantiomeric Stereochemistry and its Influence on Bioactivity

This compound possesses chiral centers, leading to the existence of enantiomers, namely (-)-Niranthin and (+)-Niranthin. The asymmetric total synthesis of both enantiomers has been successfully achieved, enabling comparative studies of their biological activities nih.govresearchgate.netrsc.orgsemanticscholar.orgthieme-connect.com.

Research has revealed that the stereochemistry of this compound can differentially influence its antiviral activities:

Anti-Hepatitis B Virus (HBV) Activity: Both (-)-Niranthin and (+)-Niranthin exhibit anti-HBV activity, with no remarkable difference observed between the two enantiomers. The 50% inhibition concentration (IC50) values for both enantiomers against HBV-infected and HBV-replicating cells are comparable nih.govrsc.org.

Table 1: Anti-HBV Activity of this compound Enantiomers

EnantiomerIC50 (HBV-infected cells, µM) nih.govrsc.orgIC50 (HBV-replicating cells, µM) nih.govrsc.org
(-)-Niranthin14.3 ± 0.99416.2 ± 0.992
(+)-Niranthin9.11 ± 0.99824.2 ± 0.993

Anti-Influenza Virus (IFV) Activity: In contrast to HBV activity, a clear difference in potency was observed for anti-IFV activity. (-)-Niranthin demonstrated more potent anti-IFV activity compared to (+)-Niranthin nih.govresearchgate.netrsc.orgsemanticscholar.orgthieme-connect.com. This suggests that the specific three-dimensional arrangement of atoms around the chiral centers is crucial for its interaction with the influenza virus. It has been speculated that the anti-HBV active site of this compound might be located in parts of the molecular structure distant from the chiral centers (e.g., aromatic groups), whereas the anti-IFV active site might be closer to these chiral centers, leading to stereospecific recognition by the influenza virus nih.govresearchgate.netrsc.org.

In Silico Approaches for SAR Elucidation

Computational methods play a vital role in understanding the SAR of compounds like this compound by providing atomic-level insights into ligand-receptor interactions and molecular properties.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand within a binding site of a target protein and to estimate its binding affinity.

For its anti-fibromyalgic activity, molecular docking studies indicated that this compound has a binding affinity towards Acid-sensing ion channels (ASICs) similar to that of the known drug Amiloride. The simulations revealed specific interactions with amino acid residues such as LYS 373, ARG 370, GLU 374, and GLN 277 within the ASIC binding pocket museu-goeldi.brworldscientific.comresearchgate.net.

In the context of its anxiolytic potential, molecular docking simulations with the GABA-A receptor (PDB ID: 4COF) showed that this compound achieved a docking score of -62.1714 kcal/mol, which was comparable to that of the standard anxiolytic drug Diazepam (-63.1568 kcal/mol). This computational evidence supports the plausible role of GABAergic mediation in this compound's anxiolytic activity by suggesting favorable binding interactions with the receptor nih.govdntb.gov.uanih.gov.

Table 2: Molecular Docking Scores of this compound and Reference Drugs

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol) nih.govdntb.gov.uanih.gov
This compoundGABA-A receptor (4COF)-62.1714
DiazepamGABA-A receptor (4COF)-63.1568

Molecular Dynamics (MD) simulations extend the insights from static docking studies by providing information about the dynamic behavior of molecular systems over time.

MD simulations have been employed to investigate the stability and dynamics of this compound-target complexes, particularly with ASICs. These simulations revealed stable binding interactions and conformational changes associated with this compound binding to its target museu-goeldi.brworldscientific.comresearchgate.net. This dynamic perspective is crucial for understanding the longevity and robustness of the ligand-receptor complex.

Density Functional Theory (DFT) calculations are quantum mechanical modeling methods used to investigate the electronic structure (e.g., charge distribution, orbital energies) and properties of molecules.

DFT calculations have provided valuable insights into the electronic and structural properties of this compound. These calculations are instrumental in understanding the intrinsic characteristics of the molecule and how they might influence its interactions with biological targets, such as ASICs museu-goeldi.brworldscientific.comresearchgate.net. DFT can reveal details about bond strengths, reactivity, and potential reaction pathways, which are all relevant to a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in understanding how the chemical structure of a compound influences its biological activity. By establishing mathematical relationships between molecular descriptors and observed biological effects, QSAR models can predict the activity of new compounds and guide the design of more potent or selective analogs.

In the context of this compound, QSAR modeling has been employed to investigate its anxiolytic potential. A study utilized molecular docking simulations with Vlife QSAR software to assess this compound's interaction with the GABA-A receptor (PDB ID: 4COF), a key target for anxiolytic agents nih.govnih.govmdpi.com. The docking score provides an indication of the binding affinity of a compound to its target.

Detailed Research Findings:

The molecular docking simulations revealed that this compound exhibited a favorable docking score, comparable to that of the established anxiolytic drug Diazepam. This computational finding indirectly supports the plausible role of GABA mediation in this compound's anxiolytic activity, which was also indicated by in vivo analyses nih.govnih.govmdpi.com.

CompoundTarget (PDB ID)Docking Score (kcal/mol)
This compoundGABA-A receptor (4COF)-62.1714 nih.govnih.govmdpi.com
DiazepamGABA-A receptor (4COF)-63.1568 nih.govnih.govmdpi.com

Beyond QSAR, traditional Structure-Activity Relationship (SAR) studies have also shed light on the structural features of this compound and its analogs that contribute to their diverse pharmacological properties. For instance, the complex arrangement of methoxy (B1213986) and benzodioxole groups within this compound's chemical structure is understood to contribute to its unique biological activities encyclopedia.pub.

Investigations into the antiviral activity of this compound have explored the enantiomeric SAR, specifically comparing the effects of (-)-Niranthin and (+)-Niranthin against hepatitis B virus (HBV) and influenza virus (IFV) googleapis.comuni-freiburg.deuni.lu. These studies have demonstrated that the enantiomeric structure significantly influences the antiviral activity, highlighting the importance of stereochemistry in the biological profile of lignans (B1203133) googleapis.comuni.lu.

CompoundAntiviral ActivityIC50 (µM)
(-)-NiranthinHBV infection9.11 uni.lu
(+)-NiranthinHBV infection24.1 uni.lu
(-)-NiranthinAnti-IFV activityPresent uni.lu
(+)-NiranthinAnti-IFV activityNo activity uni.lu

Furthermore, SAR studies concerning this compound's anti-inflammatory and antiallodynic actions have investigated its interaction with platelet-activating factor (PAF) receptor binding sites. This compound has been shown to reduce specific [3H]-PAF binding sites in a concentration-dependent manner, with an IC50 value of 6.5 µM wikidoc.org. When compared to the selective PAF receptor antagonist WEB2170, this compound was found to be approximately 21-fold less potent in inhibiting PAF specific binding sites in vitro wikidoc.org. However, in vivo, this compound demonstrated a more pronounced antiallodynic action and was about 4-fold more potent than WEB2170 in preventing PAF-induced paw edema formation, suggesting potential additional sites of action or favorable pharmacokinetic properties wikidoc.org.

CompoundActivityIC50 (µM) / ID50 (nmol/paw)Comparison
This compoundInhibition of [3H]-PAF binding sites (in vitro)6.5 wikidoc.org21-fold less potent than WEB2170 wikidoc.org
WEB2170Inhibition of [3H]-PAF binding sites (in vitro)0.3 wikidoc.org-
This compoundPrevention of PAF-induced paw edema (in vivo)ID50: 11.5 wikidoc.org4-fold more potent than WEB2170 wikidoc.org
WEB2170Prevention of PAF-induced paw edema (in vivo)ID50: 29.1 wikidoc.org-

Interestingly, other lignans like nirtetralin (B1678942), phyllanthin (B192089), and hypophyllanthin (B190393), despite some structural similarities, have shown varying or no activity in certain assays, indicating that subtle structural differences can lead to significant variations in biological outcomes wikidoc.org. For example, phyllanthin and hypophyllanthin were ineffective in interfering with endothelin-1 (B181129) (ET1) binding to ETA receptors, unlike nirtetralin which could displace ET1 wikidoc.org.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Niranthin (B1253582)

Total synthesis of this compound aims to construct the molecule entirely from simpler, readily available precursors, emphasizing control over stereochemistry to yield specific enantiomers.

The asymmetric total synthesis of both (−)-niranthin and (+)-niranthin has been successfully achieved, representing significant milestones in lignan (B3055560) chemistry. A prominent approach involves a palladium (Pd)-catalyzed reductive ring-opening reaction of enantioenriched cyclopropanes under a hydrogen atmosphere, followed by a highly stereoselective decarboxylation step nih.govrsc.orgsemanticscholar.org. For instance, one synthetic route to (−)-niranthin involves the reduction of lactone 7c using lithium aluminum hydride (LAH), followed by subsequent dimethylation of the resulting diol 8 using sodium hydride (NaH) and methyl iodide (MeI). This sequence furnished (−)-niranthin in an 89% yield with a high enantiomeric excess (ee) of 95% nih.govrsc.orgrsc.org. The synthesis of the enantiomeric (+)-niranthin was accomplished through an alternative enantioselective cyclopropanation, employing a different enantiomeric Hayashi–Jørgensen catalyst derived from D-proline instead of L-proline nih.govrsc.org.

The synthetic details for the preparation of (−)-Niranthin are summarized in the table below:

Intermediate StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)Reference
Reduction of Lactone 7c to Diol 8LAH91- nih.gov
Dimethylation of Diol 8 to (−)-NiranthinNaH, MeI8995% nih.govrsc.orgrsc.org
Enantioselective Cyclopropanation for (+)-NiranthinHayashi–Jørgensen catalyst (from D-proline)-- nih.govrsc.org

Enantioenriched donor–acceptor (D–A) cyclopropanes serve as crucial building blocks in the asymmetric total synthesis of various lignans (B1203133), including this compound nih.govrsc.orgsemanticscholar.orgrsc.orgthieme-connect.comdntb.gov.uaresearchmap.jpatlas.jp. The reductive ring-opening of these cyclopropanes is a pivotal reaction in these synthetic strategies, enabling the precise construction of the lignan scaffold with controlled stereochemistry nih.govrsc.orgsemanticscholar.org. This methodology has also been successfully applied to the asymmetric total synthesis of other complex natural products, such as yatein (B1682354) semanticscholar.org.

The total syntheses of this compound underscore the importance of highly stereoselective synthetic methodologies. Key to achieving the desired enantiomeric purity are reactions like stereoselective decarboxylation and enantioselective cyclopropanation, which utilize chiral catalysts such as the Hayashi–Jørgensen catalyst nih.govrsc.org. These methods are instrumental in controlling the absolute and relative stereochemistry of the multiple chiral centers present in the this compound molecule, ensuring the production of specific enantiomers with high enantiomeric excess nih.govrsc.org.

Semi-Synthesis from Naturally Occurring Precursors

Semi-synthesis, or partial chemical synthesis, involves utilizing complex chemical compounds isolated from natural sources as starting materials for chemical modifications to produce new compounds or modify existing ones wikipedia.orgroutledge.comnih.gov. While detailed semi-synthetic routes for this compound from simpler natural precursors are not extensively elaborated in the provided search results, the principle is highly relevant given this compound's natural abundance. This compound is a lignan found in various Phyllanthus species, including Phyllanthus niruri and Phyllanthus amarus mdpi.commdpi.comresearchgate.netresearchgate.net. These plants serve as rich sources of lignans such as phyllanthin (B192089), hypophyllanthin (B190393), nirtetralin (B1678942), and this compound itself mdpi.commdpi.comresearchgate.netresearchgate.netfrontiersin.org. Methods for preparing lignan-rich extracts from P. niruri, including alkaline digestion, microwave-assisted extraction, and enzyme treatment, have been developed to optimize the yield of these compounds mdpi.comacs.org. These extracts could potentially serve as precursors for semi-synthetic modifications to create novel this compound derivatives.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel this compound analogs are often driven by the desire to explore structure-activity relationships (SAR) and potentially enhance or modify the biological properties of the parent compound. Given that this compound and related lignans like nirtetralin B have demonstrated anti-hepatitis B virus (HBV) activity, these compounds serve as scaffolds for analog development mdpi.comresearchgate.netresearchgate.netnih.gov. Researchers have designed and synthesized series of analogs based on the this compound structure, evaluating their potential anti-HBV activity researchgate.netnih.gov. This process often involves molecular docking studies to understand interactions with target receptors and guide the rational design of new non-nucleoside analog compounds researchgate.netnih.gov.

Methodological Advancements in Lignan Synthesis Relevant to this compound

Significant advancements in the synthesis of lignans, directly applicable to this compound, have focused on achieving high stereocontrol and efficiency. A key methodological development is the use of asymmetric synthetic routes that incorporate donor–acceptor (D–A) cyclopropanes as versatile intermediates nih.govrsc.orgsemanticscholar.org. The palladium-catalyzed reductive ring-opening of enantioenriched cyclopropanes under a hydrogen atmosphere stands out as a crucial technique for the stereoselective construction of complex lignan frameworks nih.govrsc.org. Furthermore, the application of chiral organocatalysts, such as the Hayashi–Jørgensen catalyst, for enantioselective cyclopropanation reactions has been instrumental in enabling the synthesis of both enantiomers of this compound with high enantiomeric purity nih.govrsc.org. These advancements provide efficient and precise pathways to access not only this compound but also a wide array of structurally related lignans.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and stereochemistry of Niranthin (B1253582).

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the comprehensive structural elucidation of this compound, offering detailed information on its atomic connectivity and spatial arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are routinely applied medmedchem.com.

The ¹³C NMR spectrum of this compound (typically recorded in CDCl₃) exhibits characteristic signals that allow for the assignment of its various carbon environments. Key assignments include carbons of the aromatic rings, the methylenedioxy group, methoxy (B1213986) groups (both aromatic and alkyl), and the aliphatic chain. For instance, specific carbon chemical shifts (δ) have been reported for the aromatic carbons (e.g., C-1 at 135.77 ppm, C-2 at 101.31 ppm, C-3' at 147.18 ppm), aliphatic carbons (e.g., C-7 at 35.03 ppm, C-8 at 40.79 ppm), and oxygenated carbons such as the methoxymethyl (CH₂-OMe) at 72.72 ppm and the methylenedioxy (OCH₂O) at 101.23 ppm nih.gov. Further detailed analysis differentiates quaternary, methylene (B1212753), methoxy, and methine carbons, providing a complete carbon framework medmedchem.com.

The ¹H NMR spectrum (e.g., 500 MHz in CDCl₃) reveals signals for aromatic protons, methylenedioxy protons (e.g., around 5.94 ppm), methoxyl protons (both aromatic and alkyl), and various methine and methylene protons within the aliphatic side chains medmedchem.com. Deuterated solvents, such as CDCl₃, are standard for these analyses nih.gov.

Table 1: Selected NMR Chemical Shifts for this compound in CDCl₃

Type of Carbon/ProtonChemical Shift (δ, ppm)Multiplicity/AssignmentSource
C-1135.77Aromatic Quaternary nih.gov
C-2101.31Aromatic Methine nih.gov
C-3148.78Aromatic Quaternary nih.gov
C-4133.69Aromatic Quaternary nih.gov
C-5148.78Aromatic Quaternary nih.gov
C-6108.16Aromatic Methine nih.gov
C-735.03Methylene nih.gov
C-840.79Methine nih.gov
C-1'133.69Aromatic Quaternary nih.gov
C-2'112.23Aromatic Methine nih.gov
C-3'147.18Aromatic Quaternary nih.gov
C-4'148.90Aromatic Quaternary nih.gov
C-5'111.03Aromatic Methine nih.gov
C-6'121.18Aromatic Methine nih.gov
C-7'35.03Methylene nih.gov
C-8'40.79Methine nih.gov
CH₂-OMe72.72Methylene nih.gov
OCH₂O101.23Methylenedioxy nih.gov
OMe-alkyl58.89Methoxy nih.gov
OMe-Ar55.99, 55.93, 55.84Methoxy nih.gov
H-72.59, 2.63Methylene triplet medmedchem.com
H-82.02Methine multiplet medmedchem.com
-OCH₂O-5.94Methylenedioxy doublet medmedchem.com
9-OCH₃3.30Alkyl Methoxy singlet medmedchem.com

Mass Spectrometry (MS) is indispensable for determining the precise molecular weight and elemental composition of this compound, as well as for providing characteristic fragmentation patterns that aid in structural confirmation. This compound has a molecular formula of C₂₄H₃₂O₇ and a molecular weight of 432.5 g/mol , with a monoisotopic mass of 432.21480336 Da mdpi.comwikidata.orgresearchgate.net.

In mass spectrometric analyses, this compound typically presents a protonated molecule ion peak at m/z 432.21 [M⁺] medmedchem.com. Liquid Chromatography-Mass Spectrometry (LC-MS) studies have reported a precursor ion at m/z 450.2465, corresponding to the ammonium (B1175870) adduct [M+NH₄]⁺ wikidata.org. Tandem mass spectrometry (MS/MS) provides crucial fragmentation data. For example, at a collision energy of 40 V, major product ions were observed at m/z 151.0741, 165.0549, 177.0896, 163.0736, and 131.0489. At a lower collision energy of 20 V, prominent fragments included m/z 369.1692, 151.0759, 177.0903, 163.0743, and 165.0552 wikidata.org. Another LC-MS/MS method, utilizing electrospray ionization (ESI) in positive mode, identified a protonated precursor [M+H]⁺ at m/z 436.00, with a most abundant product ion at m/z 369.20 nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are also frequently employed for the identification and quantification of this compound in complex samples researchgate.netnih.govnih.gov.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₄H₃₂O₇ mdpi.comresearchgate.net
Molecular Weight432.5 g/mol mdpi.comwikidata.org
Monoisotopic Mass432.21480336 Da mdpi.comwikidata.org
Protonated Ion [M⁺]m/z 432.21 medmedchem.com
Ammonium Adduct [M+NH₄]⁺m/z 450.2465 wikidata.org
Major MS² Fragments (40V)151.0741, 165.0549, 177.0896, 163.0736, 131.0489 wikidata.org
Major MS² Fragments (20V)369.1692, 151.0759, 177.0903, 163.0743, 165.0552 wikidata.org
Most Abundant Product Ion (LC-MS/MS)369.20 nih.gov

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present within the this compound molecule. The IR spectrum of this compound typically exhibits distinct absorption bands that correspond to its structural moieties. A notable absorption band is observed at 1591 cm⁻¹, which is indicative of the C=C stretching vibrations of the aromatic ring groups nih.gov. Additionally, characteristic C-O stretching vibrations are detected at 1250, 1112, and 1030 cm⁻¹ nih.gov.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Band (cm⁻¹)Source
C=C (Aromatic Ring)1591 nih.gov
C-O1250, 1112, 1030 nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect the presence of chromophores, primarily the aromatic rings, within the this compound structure. The UV spectrum of this compound typically shows maximum absorption bands around 280 nm or 282 nm, which are characteristic of its aromatic constituents medmedchem.com. While UV-Vis spectroscopy is valuable for characterizing electronic and structural properties and for determining the concentration of a compound in solution, it may pose challenges for the simultaneous quantification of multiple lignans (B1203133) like phyllanthin (B192089), hypophyllanthin (B190393), and this compound due to spectral overlap csic.essigmaaldrich.com.

Table 4: UV-Vis Absorption Maxima for this compound

Absorption Maximum (λmax, nm)AssignmentSource
280Aromatic ring groups medmedchem.com
282Aromatic ring groups medmedchem.com

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the enantiomeric purity and establishing the absolute stereochemical configuration of chiral compounds such as this compound. This method is particularly useful for validating enantiomeric purity following synthetic procedures uni-freiburg.de. The absolute configuration of this compound can be elucidated by comparing experimental CD spectra with theoretically calculated electronic circular dichroism (ECD) spectra nih.govmedmedchem.com. In addition to CD, other methods like X-ray crystallography or chiral chromatography may also be employed for absolute configuration confirmation uni-freiburg.de.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the efficient separation, purification, and accurate quantification of this compound from complex matrices, such as plant extracts or biological samples. These methods offer high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for the isolation, purification, and quantification of this compound. Both preparative and analytical HPLC modes are employed.

Isolation and Purification: Recycling Preparative HPLC has been successfully applied for the isolation of this compound from ethanol (B145695) crude extracts, often utilizing 100% acetonitrile (B52724) as the mobile phase medmedchem.com. Semi-preparative HPLC is also a common technique for purifying compounds from plant extracts prior to their structural identification nih.gov.

Quantification: HPLC is a routine method for quantifying this compound in various plant extracts researchgate.netnih.govuni.lu.

HPLC with Fluorescence Detection: A highly sensitive method for the simultaneous determination of this compound, phyllanthin, hypophyllanthin, and phyltetralin (B1589431) in Phyllanthus niruri L. plant samples has been developed using HPLC with fluorescence detection. Optimal separation was achieved with an isocratic mobile phase consisting of acetonitrile–water (55:45 v/v) uni.lu. This method provides significantly lower limits of detection (LOD) and quantification (LOQ) compared to traditional HPLC-UV detection. For this compound, the LOD (S/N = 5) was reported as 1.22 ng/mL, and the LOQ (S/N = 12) was 9.76 ng/mL uni.lu. The method demonstrated high accuracy (ranging from 98.1% to 102.9%) and excellent precision (relative standard deviation (RSD) below 2.2% for both within-day and between-day analyses), with mean recoveries ranging from 92.5% to 110.1% uni.lu.

Reversed-Phase HPLC-PDA: A validated reversed-phase HPLC-PDA (Photodiode Array) method is used for profiling this compound alongside other lignans. This method typically employs an Xbridge column® (150 × 4.6 mm, 5.0 µm) with an isocratic elution using a mixture of acetonitrile and water containing 0.05% trifluoroacetic acid (TFA) at pH 2.15, delivered at a flow rate of 1 mL/min. Under these conditions, this compound exhibits a mean retention time of 14.53 minutes. The LOD and LOQ for this compound were determined as 0.75 μg/mL and 3.00 μg/mL, respectively. The method showed good repeatability, with intraday precision (RSD%) ranging from 1.56% to 2.77% and interday precision (RSD%) from 0.12% to 0.68%.

LC-MS/MS for Bioanalytical Quantification: For the quantification of this compound in biological matrices, such as rabbit plasma, a sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated. This method typically uses an electrospray ionization (ESI) interface in positive ionization mode under multiple reaction monitoring (MRM) mode. Separation is achieved on a C18 column (e.g., Gemini® C18, 100 × 2 mm; 3 µm) with an isocratic mobile phase of methanol-5 mM ammonium formate (B1220265) (63:37) delivered at a flow rate of 0.3 mL/min. Diazepam is commonly used as an internal standard in such bioanalytical assays nih.gov.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC and GC-MS are valuable for the identification and quantification of volatile or appropriately derivatized lignans, including this compound researchgate.netnih.gov. GC-MS has been successfully used to identify seven lignans, including this compound, in plant extracts researchgate.net. Studies have indicated that certain GC columns, such as DB-35 and DB-17HT, offer superior discrimination capacity for lignans compared to DB-5ms columns nih.gov.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC serves as a simple, cost-effective, and rapid method for preliminary separation and qualitative analysis of plant extracts containing this compound nih.gov. HPTLC, an advanced version of TLC, provides improved resolution and has been applied for the analysis of lignans in Phyllanthus species uni.lu. For instance, TLC-densitometry methods have been described for the analysis of lignans using silica (B1680970) gel 60 F254 as the stationary phase and mobile phases like toluene–ethyl acetate–formic acid (15:10.5:1.5, V/V).

Table 5: Key Chromatographic Parameters and Findings for this compound Quantification

MethodColumn/Stationary PhaseMobile Phase/ConditionsRetention Time (min)LODLOQAccuracy (%)Precision (RSD%)Recovery (%)Internal StandardSource
HPLC-FluorescenceN/AAcetonitrile–water (55:45 v/v), IsocraticN/A1.22 ng/mL9.76 ng/mL98.1-102.9< 2.292.5-110.1N/A uni.lu
Reversed-Phase HPLC-PDAXbridge® (150×4.6mm, 5µm)Acetonitrile:Water + 0.05% TFA (pH 2.15), 1 mL/min, Isocratic14.530.75 μg/mL3.00 μg/mLN/AIntraday: 1.56-2.77, Interday: 0.12-0.68N/AN/A
LC-MS/MS (Bioanalytical)Gemini® C18 (100×2mm, 3µm)Methanol-5 mM Ammonium Formate (63:37), 0.3 mL/min, IsocraticN/A1-1,000 ng/mL (linear range)1-1,000 ng/mL (linear range)Within acceptable limitsWithin acceptable limitsN/ADiazepam nih.gov
GC-MSDB-35, DB-17HTN/AN/AN/AN/AN/AN/AN/AN/A researchgate.netnih.gov
TLC/HPTLCSilica gel 60 F254Toluene–ethyl acetate–formic acid (15:10.5:1.5, V/V)N/AN/AN/AN/AN/AN/AN/A

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, UV, PDA)

HPLC is a widely employed technique for the characterization and quantification of this compound, offering versatility through its various detector options.

HPLC-UV Detection: A simple analytical method using HPLC with ultraviolet (UV) detection has been developed for the simultaneous determination of this compound alongside other lignans such as nirtetralin (B1678942) B, hypophyllanthin, and phyltetralin in Phyllanthus niruri L. plant samples. Optimal separation was achieved using an isocratic mobile phase of acetonitrile-water (55:45 v/v) at a flow rate of 1 mL/min, with UV detection typically performed at 230 nm. nih.govchromatographyonline.comnih.gov The stability of this compound in sample solutions analyzed by HPLC-UV was demonstrated to be consistent within a 10-hour period, with relative standard deviations (RSDs) less than 4%. chromatographyonline.comnih.gov

HPLC with Fluorescence Detection: A sensitive HPLC method utilizing fluorescence detection has also been developed for the simultaneous determination of this compound, phyllanthin, hypophyllanthin, and phyltetralin from Phyllanthus niruri L. in plasma. sci-hub.semdpi.com This method recorded a limit of detection (LOD) for this compound at 1.22 ng/mL (S/N=5) and a limit of quantification (LOQ) at 9.76 ng/mL (S/N=12). sci-hub.semdpi.com These values were significantly lower compared to those obtained with HPLC-UV detection, indicating higher sensitivity. sci-hub.semdpi.com Optimal excitation and emission wavelengths for these lignans were established at 280 nm and 344 nm, respectively. sci-hub.semdpi.com The mobile phase consisted of acetonitrile-deionized water (55:45 v/v). sci-hub.semdpi.com The method demonstrated high accuracy, with values between 98.1% and 102.9%, and precision (RSDs below 2.2%) for both within-day and between-day analyses. sci-hub.semdpi.com Mean recoveries from extraction ranged from 92.5% to 110.1%. sci-hub.semdpi.com

HPLC with Photodiode Array (PDA) Detection: HPLC with a photodiode array (PDA) detector is also used for the identification and quantification of this compound in Phyllanthus amarus extracts. altabioscience.com This detection method allows for the acquisition of UV-Vis spectra across a range (e.g., 205 to 270 nm), aiding in compound identification based on retention times and spectral matching with authentic standards. altabioscience.com Quantitative determination of this compound in P. amarus extracts by HPLC has shown concentrations such as 260.98 µg/g. nih.gov

Table 1: Summary of HPLC Parameters for this compound Quantification

Detector TypeMobile Phase (v/v)Detection Wavelengths (nm)LOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL or ng/band)Recovery (%)Precision (RSD%)
UVAcetonitrile:Water (55:45)2301.229.76Not explicitly stated, but 195–50000 ng/mL for other lignans embrapa.br-<4% (stability) chromatographyonline.comnih.gov
FluorescenceAcetonitrile:Water (55:45)Ex: 280, Em: 3441.229.769.76–5000 ng/mL embrapa.br92.5–110.1<2.2% sci-hub.semdpi.comembrapa.br
PDAVaries (e.g., Acetonitrile:0.2% Orthophosphoric Acid) nih.gov205-270 altabioscience.com--125–1000 µg/mL (for extract) nih.gov--

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices. A simple, rapid, and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound, phyllanthin, and hypophyllanthin in rabbit plasma. academicjournals.org The method utilized an electrospray ionization (ESI) interface under multiple reaction monitoring (MRM) mode. academicjournals.org Sample extraction from rabbit plasma was performed using a simple liquid-liquid extraction with n-hexane. academicjournals.org The reconstituted samples were separated on a C18 column using an isocratic mobile phase composed of methanol-5 mM ammonium formate (63:37) delivered at a flow rate of 0.3 mL/min. academicjournals.org The calibration curves for this compound were linear in the range of 1–1,000 ng/mL. academicjournals.org Both intra-day and inter-day precision and accuracy tests met acceptable limits, and the analytes demonstrated stability under the tested conditions. academicjournals.org Similarly, an HPLC-MS/MS method was developed for the simultaneous determination of this compound and other lignans in rat plasma, exhibiting linearity (r > 0.9971) over a concentration range of 1-1000 ng/mL for this compound. frontiersin.org

High-Performance Thin-Layer Chromatography (HPTLC), including Chiral HPTLC

HPTLC offers a cost-effective and rapid approach for the qualitative and quantitative analysis of this compound. A sensitive, selective, and robust HPTLC method using chiral TLC plates has been developed for the simultaneous analysis of this compound, phyllanthin, hypophyllanthin, and nirtetralin. sci-hub.secapes.gov.brembopress.orgresearchgate.net Among various stationary phases, a precoated chiral TLC plate was found to be suitable for the simultaneous analysis of these four lignans. sci-hub.secapes.gov.brembopress.org The optimized mobile phase consisted of n-hexane/acetone/1,4-dioxane (9:1:0.5 by volume), which provided well-separated compact bands. sci-hub.secapes.gov.brembopress.orgresearchgate.net The Rf value for this compound was determined to be 0.41. sci-hub.secapes.gov.br Densitometric determination was carried out in reflection/absorption mode at 620 nm. sci-hub.secapes.gov.brembopress.orgresearchgate.net Calibration curves were linear in the concentration range of 100–500 ng/band, with a correlation coefficient (r²) of 0.997 for this compound. sci-hub.se The recovery for this compound was reported as 99.22%. sci-hub.secapes.gov.br

Another HPTLC method for the simultaneous quantification of phyllanthin, hypophyllanthin, and this compound from Phyllanthus amarus employed normal phase TLC silica gel 60 F₂₅₄ layers. The optimized mobile phase was n-hexane-ethyl acetate-glacial acetic acid (9:3:0.3, v/v), and quantification was performed at 230 nm. The amount of this compound quantified from different P. amarus whole plant samples ranged from 0.075 to 0.416% w/w.

Table 2: Summary of HPTLC Parameters for this compound Quantification

Stationary PhaseMobile Phase (v/v)Rf ValueDetection Wavelength (nm)Linearity Range (ng/band)Recovery (%)Correlation Coefficient (r²)
Chiral TLC Platen-hexane/acetone/1,4-dioxane (9:1:0.5)0.41620 (densitometric)100–50099.220.997
TLC Silica Gel 60 F₂₅₄n-hexane-ethyl acetate-glacial acetic acid (9:3:0.3)-230---

Gas Chromatography (GC)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been employed for the identification of this compound along with other lignans in Phyllanthus extracts. While GC-MS is valuable for compound identification and can assess the levels of certain lignans, HPLC is generally preferred for the quantitative determination of this compound in plant extracts. Studies developing GC-MS methods for lignans in Phyllanthus species primarily focused on the quantitative determination of phyllanthin and hypophyllanthin, with less detailed parameters specifically for this compound quantification. capes.gov.brembopress.org GC-MS analysis involves using a gas chromatograph equipped with an automatic liquid sampler coupled with a mass spectrometer. embopress.org Helium is typically used as the carrier gas, and various capillary columns with polymethylphenylsiloxane stationary phases (e.g., DB-5ms, DB-35, DB-17HT) can be tested. embopress.org

Bioanalytical Method Development for this compound in Research Models

Bioanalytical method development is essential for quantifying this compound in biological matrices to support research studies, including those investigating its cellular effects and in vivo pharmacokinetics.

Quantification in Cell Culture Media and Lysates

While this compound is frequently utilized in cell culture studies to investigate its biological effects, such as its anti-leishmanial potential or its role in modulating cellular pathways, specific detailed analytical methods for directly quantifying this compound within cell culture media or from cell lysates after cellular treatment are not extensively detailed in the provided literature. Researchers often quantify the concentration of this compound in the extracts or stock solutions used to treat the cells, and then assess the cellular responses (e.g., viability, protein expression, DNA changes) rather than measuring the exact concentration of this compound taken up by cells or remaining in the media. For instance, HPLC with PDA detection has been used to quantify this compound in Phyllanthus amarus extracts that were subsequently used to generate tumor cell lysates for dendritic cell studies. nih.govaltabioscience.comacademicjournals.org

Quantification in Pre-clinical Animal Tissue and Fluid Samples (e.g., rabbit plasma)

Bioanalytical methods for this compound quantification in pre-clinical animal models are well-established, primarily using LC-MS/MS due to its high sensitivity and specificity for complex biological matrices.

Quantification in Rabbit Plasma: A fully validated LC-MS/MS method has been developed for the simultaneous quantification of this compound, phyllanthin, and hypophyllanthin in rabbit plasma. nih.govacademicjournals.org This method employs liquid-liquid extraction of analytes from plasma using n-hexane, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). academicjournals.org The method demonstrated linearity over a concentration range of 1–1,000 ng/mL for this compound in rabbit plasma, with excellent intra-day and inter-day precision and accuracy. academicjournals.org The stability of this compound in rabbit plasma samples under various conditions was also confirmed. academicjournals.org This validated method is suitable for bioavailability studies in rabbits following the administration of Phyllanthus amarus extracts. academicjournals.org

Quantification in Rat Plasma: An HPLC-MS/MS method has also been developed and validated for the simultaneous determination of this compound, hypophyllanthin, phyllanthin, and nirtetralin in rat plasma. frontiersin.org Analytes were extracted from rat plasma using n-hexane/isopropanol. frontiersin.org The calibration curve for this compound in rat plasma was linear (r > 0.9971) in the range of 1-1000 ng/mL. frontiersin.org The method's precision, accuracy, recovery, and stability were found to be acceptable, and it was successfully applied in pharmacokinetic studies of these lignans in rats after oral administration of Phyllanthus urinaria L. extract. frontiersin.org

Method Validation Parameters (e.g., linearity, LOD, LOQ, accuracy, precision, recovery)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound, various parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery have been evaluated using techniques like High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These validations are often conducted in accordance with established guidelines, such as those from the US FDA, EMA, or ICH vienkiemnghiem.gov.vnchromatographyonline.comoup.comsemanticscholar.org.

Linearity

Linearity assesses the proportionality between the analytical response and the concentration of the analyte within a defined range. For this compound, different analytical methods have demonstrated linearity across various concentration ranges:

LC-MS/MS Method: A method developed for the simultaneous determination of lignans, including this compound, in rabbit plasma established linearity in the range of 1–1,000 ng/mL vienkiemnghiem.gov.vn. The calibration curves were constructed by plotting peak area ratios of the compound to the internal standard against nominal concentrations, with regression coefficients, slopes, and y-intercepts determined by weighted least squares (1/x²) regression vienkiemnghiem.gov.vn.

HPLC-PDA Method: In a comparative profiling study of four lignans, including this compound, an HPLC-PDA method showed linearity in the range of 3–50 µg/mL. For this compound, the regression equation was determined as y = 68000x + 5010, with a high correlation coefficient (R²) of 0.999 oup.com.

HPLC-UV Method: An HPLC-UV method for the simultaneous determination of four lignans in Phyllanthus niruri L. samples also demonstrated good linearity, with calibration curves for the lignans collectively showing a linear regression within the test ranges (R² ≥ 0.995) chromatographyonline.comresearchgate.net.

Table 1: Linearity Parameters for this compound in Different Analytical Methods

Analytical MethodConcentration RangeRegression Equation (this compound)Correlation Coefficient (R²)Matrix/Sample TypeSource
LC-MS/MS1–1,000 ng/mLNot specifiedNot specifiedRabbit Plasma vienkiemnghiem.gov.vn
HPLC-PDA3–50 µg/mLy = 68000x + 50100.999Plant Extracts oup.com
HPLC-UVMultiple levelsNot specified≥ 0.995 (for lignans)Phyllanthus niruri L. chromatographyonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision certified-laboratories.com.

HPLC-PDA Method: For the HPLC-PDA method used in comparative profiling, the LOD for this compound (and other lignans) was 0.75 µg/mL, and the LOQ was 3.00 µg/mL oup.comresearchgate.net. These values were reported to be in accordance with ICH guidelines oup.com.

HPLC-UV Method: An HPLC-UV method for lignans in Phyllanthus niruri L. reported a LOD for this compound at 1.22 ng/mL (signal-to-noise ratio, S/N=5) and an LOQ at 9.76 ng/mL (S/N=12) researchgate.net.

LC-MS/MS Method: For the LC-MS/MS method in rabbit plasma, the LOQ for this compound was established at 1 ng/mL vienkiemnghiem.gov.vn.

Table 2: LOD and LOQ Values for this compound

Analytical MethodLOD (this compound)LOQ (this compound)Matrix/Sample TypeSource
HPLC-PDA0.75 µg/mL3.00 µg/mLPlant Extracts oup.comresearchgate.net
HPLC-UV1.22 ng/mL (S/N=5)9.76 ng/mL (S/N=12)Phyllanthus niruri L. researchgate.net
LC-MS/MSNot explicitly stated1 ng/mLRabbit Plasma vienkiemnghiem.gov.vn

Accuracy

Accuracy refers to the closeness of agreement between the test result and the accepted reference value certified-laboratories.com.

HPLC-UV Method: In the HPLC-UV method for lignans in Phyllanthus niruri L., the within-day and between-day accuracy for the four lignans, including this compound, ranged between 98.1% and 102.9% researchgate.net.

LC-MS/MS Method: For the LC-MS/MS method in rabbit plasma, the results of intra- and inter-day accuracy tests were reported to be "well within the acceptable limits" according to US FDA and EMA guidelines vienkiemnghiem.gov.vn.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) certified-laboratories.comwjarr.com.

HPLC-PDA Method: The HPLC-PDA method demonstrated good precision for this compound. The intra-day precision (RSDr values) ranged from 1.56–2.77%, while the inter-day precision (RSDr values) ranged from 0.12–0.68% oup.comresearchgate.net.

HPLC-UV Method: For the HPLC-UV method quantifying lignans in Phyllanthus niruri L., the precision values for the four lignans, including this compound, were reported to be below 2.2% researchgate.net.

LC-MS/MS Method: The LC-MS/MS method in rabbit plasma indicated that the results of intra- and inter-day precision tests were "well within the acceptable limits" vienkiemnghiem.gov.vn.

Table 3: Precision Data for this compound

Analytical MethodPrecision TypeRSD (%) Range (this compound)Matrix/Sample TypeSource
HPLC-PDAIntra-day1.56–2.77Plant Extracts oup.comresearchgate.net
HPLC-PDAInter-day0.12–0.68Plant Extracts oup.comresearchgate.net
HPLC-UVWithin-day/Between-day< 2.2 (for lignans)Phyllanthus niruri L. researchgate.net
LC-MS/MSIntra-day/Inter-day"Well within acceptable limits"Rabbit Plasma vienkiemnghiem.gov.vn

Recovery

Recovery studies evaluate the efficiency of the analytical method in extracting and quantifying the analyte from a sample matrix certified-laboratories.com.

HPLC-UV Method: In the HPLC-UV method developed for lignans in Phyllanthus niruri L., the mean recovery for the four lignans (including this compound) was found to be between 92.5% and 110.1% researchgate.net. This indicates effective extraction and quantification of the compounds from the plant matrix.

LC-MS/MS Method: Recovery was one of the validation parameters determined for the LC-MS/MS method in rabbit plasma, suggesting its assessment, though specific numerical values for this compound were not detailed in the available information vienkiemnghiem.gov.vn.

These detailed validation parameters highlight the reliability and suitability of the developed analytical methods for the precise and accurate characterization and quantification of this compound in various complex matrices.

Pharmacokinetics and Biotransformation Studies Pre Clinical Focus

Absorption Mechanisms in Pre-clinical Models

The absorption of a compound dictates its systemic exposure and, consequently, its therapeutic potential. For Niranthin (B1253582), direct experimental studies detailing its specific absorption mechanisms (e.g., passive diffusion, active transport, paracellular transport) in pre-clinical models are not extensively documented. However, its detection in plasma following oral administration in rats suggests that it undergoes absorption. A study involving Phyllanthus niruri lignans (B1203133), including this compound, indicated that these compounds could be detected in rat plasma up to 10 hours after oral treatment. frontiersin.org This observation implies that this compound possesses sufficient permeability and solubility to cross biological membranes and enter systemic circulation.

In-silico predictions for this compound suggest an oral bioavailability (OB) of 0.55, indicating a moderate predicted oral absorption. mdpi.com Such computational predictions are based on physicochemical properties like lipophilicity (XLogP3 of -0.19) and molecular weight (432.51 g/mol ), which are factors influencing absorption. mdpi.com Typically, pre-clinical absorption studies would involve oral gavage or intravenous administration in animal models (e.g., rats, mice) to determine parameters such as absolute bioavailability, Cmax, and Tmax, and to investigate the influence of transporters (e.g., P-glycoprotein) on absorption. europa.eu

Table 1: In-silico Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight432.51 g/mol PubChem mdpi.com
XLogP3 (Lipophilicity)-0.19PubChem mdpi.com
Oral Bioavailability (OB)0.55In-silico mdpi.com
Drug-likeness (DL)0In-silico mdpi.com

Distribution Patterns in Experimental Animal Models

The distribution of a compound refers to its reversible transfer from the bloodstream into the various tissues and organs of the body. For this compound, explicit data on its distribution patterns in experimental animal models are scarce. However, studies on its pharmacological effects provide indirect evidence of its distribution to target tissues. For instance, this compound has demonstrated anti-leishmanial activity in infected BALB/c mice, with treatment leading to a significant reduction in liver and splenic parasite burden following intraperitoneal or intramuscular administration. nih.govembopress.org This suggests that this compound distributes to organs such as the liver and spleen. Similarly, its hepatoprotective effects observed in duck hepatitis B virus (DHBV)-infected ducklings, where it reduced serum DHBV DNA and improved liver pathological changes, imply distribution to the liver. targetmol.com

Further dedicated distribution studies in pre-clinical models would typically involve quantitative whole-body autoradiography or tissue sampling at various time points after administration to determine tissue-to-plasma ratios, volume of distribution, and whether the compound crosses specific barriers like the blood-brain barrier. In-silico studies have explored this compound's brain penetration as a function of lipophilicity and apparent polarity, which can offer preliminary insights into its potential to distribute to the central nervous system. researchgate.net

Metabolic Pathways and Metabolite Identification in Pre-clinical Systems

Metabolism, or biotransformation, is the process by which the body chemically alters a compound, often to facilitate its excretion. For this compound, detailed experimental identification of its specific metabolic pathways and the structures of its metabolites in pre-clinical systems is not widely reported. General reviews on Phyllanthus niruri lignans may mention the involvement of phase I and phase II metabolic systems, but specific data for this compound are limited. innovareacademics.in

Metabolite identification studies are critical in drug development to understand the fate of a drug candidate and to identify any active, reactive, or disproportionate metabolites that could affect efficacy or safety. evotec.comwuxiapptec.com Such studies typically employ in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal samples (e.g., plasma, urine, feces) coupled with advanced analytical techniques like LC-MS/MS. evotec.comfrontagelab.com The absence of specific data for this compound suggests that comprehensive metabolite profiling and identification studies have not yet been published in detail.

Enzymatic Transformations and Cytochrome P450 Involvement

Studies on enzymatic transformations would typically involve in vitro assays using recombinant human CYP enzymes or liver microsomes from various species to determine which CYP isoforms are responsible for this compound's metabolism and to assess its potential as a CYP substrate, inhibitor, or inducer. nih.govcriver.com This information is crucial for predicting potential drug-drug interactions.

Excretion Pathways in Animal Studies

Excretion is the process by which a compound and its metabolites are eliminated from the body, primarily via urine or feces. Specific, detailed experimental data on the excretion pathways of this compound in animal studies are not explicitly documented in the available literature. While the compound's pharmacological effects and detection in plasma imply its eventual elimination, the precise routes and rates of excretion (e.g., renal clearance, biliary excretion) have not been detailed.

Pre-clinical excretion studies typically involve administering a radiolabeled compound to animal models and collecting urine, feces, and bile over time to quantify the excreted radioactivity and identify the parent compound and its metabolites in each matrix. These studies provide insights into the primary routes of elimination and the mass balance of the compound.

Potential for Mechanistic Drug-Drug Interactions (e.g., enzyme inhibition/induction)

The potential for drug-drug interactions (DDIs) is a critical aspect of pre-clinical assessment, as interactions can lead to altered drug exposure, efficacy, or toxicity. nih.gov DDIs often occur due to the inhibition or induction of drug-metabolizing enzymes (like CYPs) or drug transporters. criver.comsps.nhs.uk For this compound, there is no specific experimental data published on its potential to inhibit or induce major drug-metabolizing enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or transporters in pre-clinical models. nih.govcriver.comsps.nhs.uk

However, given that many natural compounds, including lignans, can interact with these systems, such studies would be a necessary part of a comprehensive pre-clinical evaluation. nih.gov These investigations would typically involve in vitro assays using human liver microsomes or hepatocytes to assess reversible and time-dependent inhibition, as well as induction of key CYP enzymes. criver.comsps.nhs.uk The absence of such specific data for this compound means its DDI potential through enzyme inhibition or induction remains to be fully characterized experimentally.

Research Applications and Future Directions for Niranthin

Niranthin (B1253582) as a Chemical Probe for Biological Target Identification

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. While no studies have explicitly detailed the development of this compound as a formal chemical probe, its known interactions with specific biological targets suggest its potential as a valuable tool for target identification and validation.

The development of a this compound-based chemical probe would involve chemically modifying the this compound scaffold to incorporate a reporter tag, such as a biotin or a fluorescent dye, and a reactive group for covalent modification of the target protein. This would allow for the "fishing" of its binding partners from complex biological samples like cell lysates. Subsequent identification of these proteins using mass spectrometry-based chemical proteomics can provide a comprehensive profile of this compound's molecular targets. nih.govmdpi.comresearchgate.netevotec.com

Given that this compound is known to interact with targets such as the platelet-activating factor (PAF) receptor, its scaffold could be used to design probes to further investigate the pharmacology of this receptor and identify potential off-target effects. researchgate.net Such probes would be instrumental in elucidating the complete mechanism of action of this compound and could help in identifying novel therapeutic targets for the conditions it has been shown to affect.

Potential for Lead Compound Development in Pre-clinical Disease Models

Preclinical studies are a crucial step in drug development, providing essential information on the efficacy and mechanism of action of a potential therapeutic agent in animal models of human diseases. This compound has been investigated in several preclinical models, demonstrating its potential as a lead compound for the development of new drugs.

This compound has shown significant promise as a lead compound in the discovery of new anti-parasitic drugs. A notable study demonstrated its potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov In this preclinical study, this compound was found to poison the parasite's topoisomerase IB, an enzyme crucial for DNA replication and repair. nih.gov

The study further revealed that this compound induces a switch in the host's immune response from a Th2 to a Th1 type, leading to the production of nitric oxide and subsequent clearance of the parasite from the liver and spleen in infected mice. nih.gov This dual action of directly targeting the parasite and modulating the host immune response makes this compound a particularly attractive candidate for further development, especially in the context of drug-resistant leishmaniasis.

ParasiteMechanism of ActionPreclinical ModelKey Findings
Leishmania donovaniInhibition of topoisomerase IB; induction of a Th1 immune responseBALB/c miceSignificant reduction in parasite burden in the liver and spleen

The potential of this compound as an antiviral agent has been explored in preclinical studies, particularly against the hepatitis B virus (HBV). In a study utilizing a human HBV-transfected liver cell line (HepG2.2.15) and a duck hepatitis B virus (DHBV)-infected duck model, this compound demonstrated significant antiviral activity. nih.govresearchgate.net

In the in vitro model, this compound treatment led to a significant decrease in the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). nih.gov In the in vivo duck model, oral administration of this compound resulted in a marked reduction in serum DHBV DNA, HBsAg, and HBeAg levels. nih.govresearchgate.net Furthermore, this compound treatment was associated with a hepatoprotective effect, as evidenced by the analysis of liver pathological changes. nih.gov These findings underscore the potential of this compound as a lead compound for the development of new anti-HBV therapies.

VirusPreclinical ModelKey Findings
Hepatitis B Virus (HBV)HepG2.2.15 cells and DHBV-infected ducksReduced secretion of HBsAg and HBeAg; decreased viral DNA levels

This compound has demonstrated significant anti-inflammatory properties in various preclinical models of inflammation. researchgate.netijbpas.com Its mechanism of action involves the modulation of key inflammatory pathways. Studies have shown that this compound can downregulate the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govfrontiersin.org

This downregulation is achieved by interfering with the activation of critical signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govfrontiersin.org Specifically, this compound has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway. nih.gov Furthermore, this compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor, a key player in inflammatory responses. researchgate.net These findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory drugs.

Inflammatory ModelMechanism of ActionKey Findings
LPS-induced U937 macrophagesDownregulation of NF-κB and MAPK signaling pathwaysInhibition of COX-2, TNF-α, and IL-1β production
PAF-induced paw edema in miceAntagonism of the PAF receptorReduction in edema and inflammation

Emerging research suggests that this compound may have applications in neuropharmacology. Preclinical studies using animal models of anxiety have indicated that this compound possesses anxiolytic-like properties. In these studies, this compound was evaluated in the elevated plus-maze and light-dark box tests, two standard behavioral models for assessing anxiety in rodents. researchgate.net

The results of these studies suggest that this compound's anxiolytic effects may be mediated through its interaction with the GABA-A receptor complex, a major inhibitory neurotransmitter system in the brain. researchgate.net Further in-depth studies are required to fully elucidate the precise mechanisms and therapeutic potential of this compound in the context of anxiety and other neurological disorders.

Integration of this compound Research with Systems Biology and -Omics Approaches

Systems biology and multi-omics approaches offer a holistic perspective on the complex interactions between drugs and biological systems. nih.govyoutube.com The integration of these powerful technologies into this compound research holds the potential to significantly advance our understanding of its multifaceted pharmacological effects.

Network pharmacology, a key component of systems biology, could be employed to construct a comprehensive "compound-target-disease" network for this compound. nih.gov This would involve integrating data from various sources, including preclinical studies, to identify the multiple targets of this compound and how they are interconnected within cellular pathways. This approach could help to explain the synergistic effects of this compound and provide a rationale for its use in complex diseases with multiple underlying factors. nih.govyoutube.com

Furthermore, multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, could be used to analyze the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound. nih.govnih.govresearchgate.netyoutube.comyoutube.com This would provide a detailed molecular snapshot of the cellular response to this compound, revealing novel pathways and mechanisms of action that may not be apparent from traditional targeted studies. The integration of these -omics datasets would offer a systems-level understanding of this compound's biological effects and could facilitate the identification of biomarkers for its therapeutic efficacy.

Transcriptomics and Proteomics in Response to this compound

Currently, there is a notable absence of published studies specifically investigating the global transcriptomic and proteomic changes in response to treatment with isolated this compound. Such studies are crucial for a comprehensive understanding of how this compound modulates cellular processes at the gene and protein expression levels.

However, transcriptomic analysis of Phyllanthus amarus, a primary source of this compound, has provided valuable insights into the biosynthesis of lignans (B1203133). A study involving the sequencing of the P. amarus leaf transcriptome identified numerous genes involved in the phenylpropanoid biosynthesis pathway, which is the metabolic route responsible for producing lignans like this compound. nih.govnih.gov This research serves as a foundational genetic resource that can facilitate future studies on enhancing this compound production and understanding its regulation within the plant. nih.govnih.gov

Future research should focus on applying transcriptomics and proteomics to various cell and animal models treated with this compound. This would enable the identification of specific genes and proteins whose expression is altered by the compound, thereby revealing the signaling pathways and cellular functions targeted by this compound. Integrating these omics datasets can provide a more holistic view of the compound's mechanism of action, potentially uncovering new therapeutic targets and applications. nih.govmdpi.comnih.gov

Metabolomics for Pathway Analysis

Similar to transcriptomics and proteomics, specific metabolomic studies focusing on the metabolic pathways affected by this compound are yet to be published. Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a direct snapshot of the physiological state and can reveal the biochemical impact of a compound. nih.govmetabolon.complos.orgyoutube.com

Research on the Phyllanthus genus, however, has demonstrated the utility of metabolomics in distinguishing between different species and understanding their phytochemical composition. nih.govresearchgate.net For instance, a study using an NMR-based metabolomics approach on Phyllanthus niruri successfully correlated the metabolite profile, including lignans, with the plant's antioxidant and α-glucosidase inhibitory activities. nih.gov Such studies highlight the potential of metabolomics to identify the bioactive constituents responsible for the therapeutic effects of the plant extract. nih.govconsensus.app

Future metabolomics studies should be designed to analyze the changes in the metabolite profiles of biological systems (e.g., cells, plasma, tissues) following exposure to this compound. This would help in identifying the metabolic pathways that are significantly perturbed by the compound, offering mechanistic insights into its pharmacological effects. nih.gov Pathway analysis of metabolomics data can reveal how this compound influences key biological processes, which is essential for both understanding its current therapeutic actions and discovering new ones. metabolon.com

Challenges and Opportunities in this compound Research

As with many natural product-derived compounds, research on this compound faces several challenges that also present opportunities for future investigation and development.

Reproducibility of Research Findings and Methodological Standardization

A significant challenge in the broader field of phytochemical research is the reproducibility of findings. nih.govabcam.comscielo.orgenago.com This issue can stem from a variety of factors, including the purity of the isolated compound, the use of different experimental models, and variations in analytical methods. For this compound, ensuring the use of a well-characterized and standardized compound is crucial for the consistency of research outcomes.

The lack of standardized protocols for evaluating the bioactivity of this compound can lead to conflicting results between different studies. To enhance reproducibility, there is a need for the development and adoption of standardized methodologies for in vitro and in vivo studies of this compound. This includes detailed reporting of experimental conditions, the use of positive and negative controls, and validation of analytical methods. nih.govnationalacademies.org

Table 1: Key Considerations for Methodological Standardization in this compound Research

Area of StandardizationKey Considerations
Compound Purity and Characterization - Use of certified reference standards. - Detailed reporting of purification and characterization methods (e.g., HPLC, NMR, MS).
In Vitro Studies - Standardization of cell lines and culture conditions. - Consistent methods for assessing cytotoxicity and other bioactivities. - Clear reporting of compound concentrations and incubation times.
In Vivo Studies - Use of well-defined animal models. - Standardization of administration routes and vehicles. - Detailed reporting of housing and dietary conditions.
Analytical Methods - Validation of analytical techniques for sensitivity, specificity, and linearity. - Use of internal standards for quantification.

Addressing Dose-Response Discrepancies Across Studies

Variability in the dose-response relationships of this compound's effects across different studies is another challenge. Discrepancies can arise from the use of different model systems, endpoints, and experimental conditions. For example, the effective concentration of this compound for its anti-leishmanial activity may differ significantly from that required for its anti-inflammatory effects. nih.gov

A meta-analysis of studies on dietary lignans has shown that dose-response relationships can be influenced by a multitude of factors, and establishing a clear dose-response curve is essential for determining therapeutic potential. nih.govoup.com For this compound, systematic dose-response studies are needed for each of its reported pharmacological activities. These studies should cover a wide range of concentrations to identify the optimal therapeutic window and to understand the potential for biphasic or non-linear effects.

One study on the anxiolytic potential of this compound demonstrated a dose-dependent effect, which provides a good example of the type of rigorous dose-response investigation that is needed more broadly in this compound research. researchgate.net Addressing these discrepancies will be crucial for the potential clinical development of this compound.

Emerging Research Trends and Novel Applications

The field of this compound research is poised to benefit from emerging scientific and technological advancements, particularly in the area of drug delivery.

Nanotechnology-Based Delivery Systems for Research Models

A significant hurdle for many natural compounds, including lignans, is their poor solubility and bioavailability, which can limit their therapeutic efficacy. Nanotechnology offers a promising solution to overcome these limitations. nih.govnih.govresearchgate.netmdpi.com Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate this compound, thereby improving its solubility, stability, and targeted delivery. wikipedia.orgmdpi.comnih.govresearchgate.net

While no studies have yet been published on the development of nanotechnology-based delivery systems specifically for this compound, research on other lignans has demonstrated the feasibility and benefits of this approach. For instance, lignin-based nanocarriers have been successfully used for the delivery of other therapeutic agents. nih.govresearchgate.net

The development of this compound-loaded nanocarriers for use in research models could enhance its bioavailability and allow for more precise targeting of specific tissues or cells. This would not only improve the reliability of in vivo studies but also open up new avenues for its therapeutic application, particularly in areas like cancer therapy where targeted drug delivery is paramount. nih.gov

Table 2: Potential Nanocarriers for this compound Delivery

Nanocarrier TypePotential Advantages for this compound Delivery
Liposomes - Biocompatible and biodegradable. - Can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles - High stability and drug-loading capacity. - Tunable release properties.
Solid Lipid Nanoparticles - Good biocompatibility and low toxicity. - Can enhance oral bioavailability.
Lignin-Based Nanoparticles - Derived from a natural polymer. - Biocompatible and biodegradable.

Combination Studies with Other Bioactive Compounds in Pre-clinical Settings

The exploration of this compound in combination with other bioactive compounds is an emerging area of interest in preclinical research. The primary goal of such studies is to investigate potential synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each compound. This approach can lead to enhanced efficacy, and the potential to overcome resistance mechanisms in various disease models.

Research into the combinatorial effects involving this compound is still in its early stages, with studies often utilizing extracts of Phyllanthus species, where this compound is a prominent lignan (B3055560). A notable preclinical study investigated the cytotoxic effects of a spray-dried extract of Phyllanthus niruri (SDEPN), which is rich in this compound, in combination with the conventional chemotherapeutic drug cisplatin. nih.govwjgnet.comresearchgate.net

The study focused on two human cancer cell lines:

HT29 (colorectal carcinoma)

HepG2 (hepatocellular carcinoma)

The findings demonstrated that the combination of SDEPN and cisplatin induced a synergistic increase in cell death in both cancer cell lines. nih.govwjgnet.com In HT29 cells, pretreatment with the this compound-containing extract followed by cisplatin treatment led to a significantly greater number of cancer cells being killed. nih.govwjgnet.comresearchgate.net Similarly, HepG2 cells treated with the combination showed a significant increase in cell death compared to individual treatments. nih.govwjgnet.com These results suggest that the bioactive compounds within the Phyllanthus niruri extract, including this compound, may enhance the chemosensitivity of cancer cells to cisplatin.

The data from this key preclinical study is summarized below.

Preclinical Combination Study of this compound-Containing Extract with Cisplatin

Combined Bioactive CompoundPreclinical ModelKey Findings / Observed Effects
CisplatinHT29 (Colorectal Carcinoma) CellsPretreatment with SDEPN followed by cisplatin resulted in a significantly greater number of cells being killed (from ~13% to ~94%). nih.govwjgnet.comresearchgate.net
CisplatinHepG2 (Hepatocellular Carcinoma) CellsThe combination of SDEPN and cisplatin led to a significant increase in cell death (from ~13% to ~79%). nih.govwjgnet.comresearchgate.net

While direct studies on purified this compound in combination with other specific bioactive compounds are limited, these findings provide a strong rationale for future research. Further investigations are warranted to isolate the effects of this compound specifically and to explore its synergistic potential with a broader range of compounds, such as other chemotherapeutics, anti-inflammatory agents, and other phytochemicals.

Q & A

Q. What methodologies are recommended for isolating Niranthin from Phyllanthus niruri L., and how do plant growth stages influence yield?

this compound extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification. Optimal yields are achieved by harvesting leaves during the full fruiting period (July–August), as this compound concentrations peak in leaves at this stage . Key steps include:

  • Plant part selection : Leaves show the highest this compound content (up to 2.5× higher than stems/roots).
  • Growth stage : Seedling to early fruiting stages (June–July) show progressive accumulation, with peak concentrations in late July .
  • Validation : HPLC or LC-MS is recommended for quantification, with reference standards for calibration .

Q. How do researchers validate the structural identity and purity of this compound in natural product studies?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, 2D experiments) to resolve the lignan skeleton and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₄H₃₂O₇, m/z 432.50) .
  • X-ray crystallography (if crystalline) or comparison with synthetic standards for enantiomeric purity . Purity is assessed via HPLC (>95% threshold for pharmacological assays) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological activities across studies?

Discrepancies in activity (e.g., anxiolytic vs. antiviral potency) may arise from:

  • Enantiomeric differences : (-)-Niranthin shows higher anti-HBV activity, while (+)-Niranthin exhibits better cell viability in vitro .
  • Model systems : In vivo anxiolytic activity (e.g., light-dark box tests in mice) requires GABAergic pathway validation via molecular docking (e.g., 4COF receptor binding, docking score: -62.17 kcal/mol) .
  • Dosage optimization : Dose-dependent cytotoxicity occurs above 400 μM for (-)-Niranthin, necessitating lower concentrations for chronic studies .

Q. How do enantiomeric forms of this compound influence its bioactivity, and what methods characterize these differences?

(-)- and (+)-Niranthin exhibit divergent effects:

  • Antiviral activity : (-)-Niranthin reduces HBV replication by 60% at 25 μM, while (+)-Niranthin shows minimal activity .
  • Cytotoxicity : (+)-Niranthin maintains >80% cell viability at 1600 μM, whereas (-)-Niranthin drops to <40% .
  • Analytical methods : Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. Synthetic asymmetric catalysis (e.g., donor-acceptor cyclopropanes) can produce enantiopure samples for comparative assays .

Q. What experimental design considerations are critical for evaluating this compound’s anxiolytic mechanisms in vivo?

Key factors include:

  • Behavioral assays : Light-dark exploration and elevated plus maze (EPM) tests in mice, with diazepam as a positive control .
  • Molecular validation : Docking simulations (e.g., GABA_A receptor binding) paired with Western blotting for receptor expression levels .
  • Dose timing : Acute vs. chronic administration protocols to assess tolerance and long-term efficacy .

Methodological Recommendations

  • Contradiction analysis : Use sensitivity analyses to isolate variables (e.g., enantiomer purity, extraction protocols) .
  • Ethical reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods (e.g., ANOVA for dose-response curves) .
  • Data synthesis : Present raw data in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.